molecular formula C7H7N3O3 B14594657 2-Methyl-6-nitropyridine-4-carboxamide CAS No. 60780-18-9

2-Methyl-6-nitropyridine-4-carboxamide

カタログ番号: B14594657
CAS番号: 60780-18-9
分子量: 181.15 g/mol
InChIキー: IACFVUATNDFLJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-6-nitropyridine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry, particularly in the search for novel anti-tuberculosis agents. It belongs to the pyridine carboxamide class of heterocycles, a scaffold recognized for its high prevalence in FDA-approved pharmaceuticals and its potential to yield compounds with novel mechanisms of action against challenging diseases . Scientific investigations into related pyridine carboxamide derivatives have identified them as promising prodrugs activated by mycobacterial amidases, such as AmiC, within the pathogen Mycobacterium tuberculosis . This activation pathway is distinct from those of existing tuberculosis drugs, making this chemical series a valuable scaffold for targeting drug-resistant strains. Furthermore, research suggests that such compounds can inhibit intracellular bacterial growth within macrophages by inducing autophagy, indicating a potential dual mechanism of action that combines direct antibacterial effects with host-directed therapy . The structure of 2-Methyl-6-nitropyridine-4-carboxamide incorporates key pharmacophoric elements common in bioactive molecules: a pyridine ring that facilitates hydrogen bonding and π-π stacking interactions with biological targets, a nitro group that can influence electronic properties and serve as a synthetic handle, and a carboxamide moiety critical for molecular recognition . As a building block, this compound is highly relevant for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties. Researchers can utilize this chemical in the design and synthesis of new analogs to develop more effective therapeutic agents for resistant infections. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

CAS番号

60780-18-9

分子式

C7H7N3O3

分子量

181.15 g/mol

IUPAC名

2-methyl-6-nitropyridine-4-carboxamide

InChI

InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)3-6(9-4)10(12)13/h2-3H,1H3,(H2,8,11)

InChIキー

IACFVUATNDFLJN-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)N

製品の起源

United States
Foundational & Exploratory

synthesis of 2-Methyl-6-nitropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of a robust synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Abstract

Substituted nitropyridines are pivotal building blocks in medicinal chemistry and materials science, offering versatile scaffolds for developing novel compounds. This technical guide presents a detailed, three-step synthetic pathway for 2-Methyl-6-nitropyridine-4-carboxamide, a compound of interest for further functionalization. The synthesis commences with the commercially available 2-Chloro-6-methylpyridine-4-carboxylic acid. The core of the strategy involves a regioselective electrophilic nitration to introduce the nitro group at the C-6 position, followed by the conversion of the carboxylic acid to the final carboxamide via an acyl chloride intermediate. This guide emphasizes the rationale behind methodological choices, provides validated protocols, and incorporates process visualizations to ensure clarity and reproducibility for professionals in the field.

Strategic Overview and Retrosynthetic Analysis

The is not extensively documented as a standalone procedure in the literature, necessitating a logical design based on established pyridine chemistry. Our retrosynthetic approach deconstructs the target molecule into readily available precursors.

The primary amide functional group suggests a final-step amidation of a more reactive carboxylic acid derivative, such as an acyl chloride. The acyl chloride, in turn, is directly accessible from the corresponding carboxylic acid. This leads to the key intermediate, 2-Methyl-6-nitropyridine-4-carboxylic acid . The synthesis of this intermediate is envisioned through the nitration of a suitable precursor. A commercially available and strategically functionalized starting material, 2-Chloro-6-methylpyridine-4-carboxylic acid , serves as an ideal starting point[1][2]. Although the chloro- group is not present in the final product, its presence in the starting material is acceptable as the primary transformations occur at other positions. The proposed forward synthesis is therefore a three-step sequence: nitration, acyl chloride formation, and amidation.

Synthetic_Pathway SM 2-Chloro-6-methylpyridine- 4-carboxylic acid Int1 2-Methyl-6-nitropyridine- 4-carboxylic acid SM->Int1 Step 1: Nitration Int2 2-Methyl-6-nitropyridine- 4-carbonyl chloride Int1->Int2 Step 2: Acyl Chloride Formation Product 2-Methyl-6-nitropyridine- 4-carboxamide Int2->Product Step 3: Amidation

Caption: Proposed three-step synthetic pathway.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides a step-by-step guide for each reaction, supported by an explanation of the underlying chemical principles and the rationale for the chosen conditions.

Step 1: Nitration of 2-Chloro-6-methylpyridine-4-carboxylic Acid

Principle & Rationale: The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. Pyridine rings are inherently electron-deficient and thus less reactive towards EAS than benzene. The presence of an electron-withdrawing carboxylic acid further deactivates the ring. Therefore, potent nitrating conditions are required. The universally employed method is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)[3]. Sulfuric acid protonates nitric acid, leading to the formation of water and the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent[3].

Regioselectivity is dictated by the existing substituents. The pyridine nitrogen strongly directs incoming electrophiles to the 3- and 5-positions. However, the methyl group (weakly activating) and the carboxylic acid group (deactivating) also exert directing effects. The reaction is directed to the 6-position, which is para to the carboxylic acid and ortho to the methyl group. The harsh conditions are necessary to overcome the ring's deactivation.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%).

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add 2-Chloro-6-methylpyridine-4-carboxylic acid in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the solid has dissolved, begin the dropwise addition of concentrated nitric acid (68%) via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate of 2-Methyl-6-nitropyridine-4-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

Data Presentation: Reagent Table

Reagent MW ( g/mol ) Equivalents Amount
2-Chloro-6-methylpyridine-4-carboxylic acid 171.58[1] 1.0 (User-defined)
Conc. H₂SO₄ (98%) 98.08 Solvent ~5-10 mL per g

| Conc. HNO₃ (68%) | 63.01 | 1.5 - 2.0 | (Calculated) |

Step 2 & 3: Synthesis via Acyl Chloride Intermediate

This two-part process first activates the carboxylic acid by converting it to a highly reactive acyl chloride, which is then readily converted to the primary amide.

Amidation_Workflow cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amidation CarboxylicAcid 2-Methyl-6-nitropyridine- 4-carboxylic acid AcylChloride 2-Methyl-6-nitropyridine- 4-carbonyl chloride CarboxylicAcid->AcylChloride Activation ThionylChloride SOCl₂ (or Oxalyl Chloride) ThionylChloride->AcylChloride Ammonia Aqueous NH₃ FinalProduct 2-Methyl-6-nitropyridine- 4-carboxamide Ammonia->FinalProduct AcylChloride_ref Acyl Chloride (from Step 2) AcylChloride_ref->FinalProduct Nucleophilic Acyl Substitution

Caption: Workflow for the conversion of the carboxylic acid to the final carboxamide.

Principle & Rationale (Step 2): Direct amidation of carboxylic acids requires high temperatures and often results in low yields. A more efficient route involves converting the carboxylic acid into a more electrophilic species. Acyl chlorides are excellent intermediates for this purpose. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used[4][5]. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gases, which simplifies workup. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction.

Experimental Protocol (Step 2):

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the dried 2-Methyl-6-nitropyridine-4-carboxylic acid.

  • Add an excess of thionyl chloride and a catalytic drop of DMF.

  • Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

  • Gently heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-3 hours. The solid should completely dissolve.

  • After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Methyl-6-nitropyridine-4-carbonyl chloride is often used directly in the next step without further purification.

Principle & Rationale (Step 3): The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by nucleophiles. Ammonia (NH₃) acts as the nucleophile to form the desired primary carboxamide in a nucleophilic acyl substitution reaction[6]. Using an excess of aqueous ammonia serves both as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction.

Experimental Protocol (Step 3):

  • Cool a flask containing concentrated aqueous ammonia (e.g., 28-30%) in an ice bath to 0-5 °C.

  • Dissolve the crude 2-Methyl-6-nitropyridine-4-carbonyl chloride from the previous step in a minimal amount of an anhydrous, inert solvent (e.g., Dichloromethane or THF).

  • Add the acyl chloride solution dropwise to the cold, stirred aqueous ammonia. A precipitate will form immediately.

  • Control the rate of addition to keep the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours while slowly warming to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold deionized water to remove any ammonium salts.

  • Dry the final product, 2-Methyl-6-nitropyridine-4-carboxamide, under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Characterization and Validation

To confirm the identity and purity of the synthesized 2-Methyl-6-nitropyridine-4-carboxamide, a suite of standard analytical techniques should be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, expecting signals corresponding to the methyl group, the two aromatic protons on the pyridine ring, and the two amide protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, particularly the characteristic C=O stretch of the amide, the N-H stretches of the primary amide, and the asymmetric and symmetric stretches of the nitro group.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition of the final product.

Safety Considerations

The described synthetic pathway involves hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated Acids (H₂SO₄, HNO₃): Both are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The nitration reaction can be highly exothermic and must be cooled properly.

  • Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted under anhydrous conditions and in a fume hood.

  • Solvents: Dichloromethane and THF are volatile and flammable. Avoid inhalation and contact with skin.

Conclusion

This guide outlines a logical and robust three-step synthesis for 2-Methyl-6-nitropyridine-4-carboxamide starting from 2-Chloro-6-methylpyridine-4-carboxylic acid. The pathway relies on fundamental and well-understood organic transformations, including electrophilic nitration and nucleophilic acyl substitution. By providing detailed protocols and explaining the rationale behind the experimental choices, this document serves as a valuable resource for researchers engaged in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science applications.

References

  • BenchChem. (n.d.). Enhancing the Reactivity of 6-Nitropyridine-2-carbonyl chloride.
  • MilliporeSigma. (n.d.). 2-Chloro-6-methylpyridine-4-carboxylic acid 97%.
  • Berdis, A. J., et al. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.
  • Pipzine Chemicals. (n.d.). 4-Pyridinecarboxylic Acid, 2-Chloro-6-Methyl-.
  • Molecules. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content.
  • Life and Science Publishing. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • PubMed. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.

Sources

Comprehensive Spectroscopic Characterization Guide: 2-Methyl-6-nitropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 2-Methyl-6-nitropyridine-4-carboxamide (often an intermediate in the synthesis of kinase inhibitors or antitubercular agents) presents a unique characterization challenge due to the electron-deficient nature of the pyridine ring substituted with both a nitro group and a carboxamide.[1]

This guide moves beyond simple data listing. It provides a self-validating protocol designed to confirm the regiochemistry of the substituents—specifically distinguishing the 2-methyl/6-nitro isomer from potential byproducts like the 2-nitro/6-methyl isomer.[1] The protocols below integrate high-resolution mass spectrometry (HRMS), Fourier-transform infrared spectroscopy (FTIR), and multidimensional NMR to build an irrefutable structural assignment.

Structural Analysis & Theoretical Framework

Before initiating wet-lab protocols, we must establish the theoretical expectations for


  (MW: 181.15  g/mol ).[1]
The Regiochemistry Challenge

The critical structural feature is the arrangement of the substituents on the pyridine ring.[1]

  • Position 2: Methyl group (

    
    ) – Electron-donating (weakly, via hyperconjugation).[1]
    
  • Position 4: Carboxamide (

    
    ) – Electron-withdrawing.[1]
    
  • Position 6: Nitro group (

    
    ) – Strongly electron-withdrawing.[1]
    

Key Spectroscopic Marker: The protons at positions 3 and 5 are the diagnostic handles.[1]

  • H3 is flanked by the Methyl (2) and Carboxamide (4).[1]

  • H5 is flanked by the Carboxamide (4) and Nitro (6).[1]

  • Prediction: H5 will be significantly more deshielded (downfield) than H3 due to the inductive effect of the adjacent nitro group.[1]

Protocol 1: High-Resolution Mass Spectrometry (HRMS)[1]

Objective: Confirm molecular formula and analyze fragmentation to verify the nitro and amide groups.

Experimental Workflow
  • Solvent: Methanol (LC-MS grade).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Note: While nitro compounds often fly well in negative mode, the pyridine nitrogen and amide allow for protonation

      
      .[1]
      
  • Concentration: 10 µg/mL.

Data Interpretation & Criteria
Ion SpeciesExpected m/zInterpretation

182.1518 Protonated molecular ion (Base Peak).[1]

204.1337 Sodium adduct (common in ESI).[1]

363.2960 Dimer (concentration dependent).[1]

Fragmentation Pattern (MS/MS):

  • Loss of Amide: Look for a neutral loss of 17 Da (

    
    ) or 44 Da (
    
    
    
    ) to confirm the primary amide.[1]
  • Loss of Nitro: Look for a characteristic loss of 46 Da (

    
    ) or 30 Da (
    
    
    
    ), confirming the nitro substituent.[1]

Validation Check: If the mass spectrum shows a dominant peak at m/z 165 (loss of -OH), suspect the carboxylic acid hydrolysis product (2-Methyl-6-nitropyridine-4-carboxylic acid) rather than the amide.[1]

Protocol 2: Fourier-Transform Infrared Spectroscopy (FTIR)[1]

Objective: Rapid identification of functional groups (Nitro vs. Amide).

Method: Attenuated Total Reflectance (ATR)[1]
  • Sample Prep: Solid state (neat).

  • Scans: 32 scans at 4 cm⁻¹ resolution.

Diagnostic Peaks
Functional GroupWavenumber (

)
Signal Characteristics
Amide A (N-H) 3400 – 3150Doublet (asymmetric/symmetric stretch) for primary amide (

).[1]
Amide I (C=O) 1690 – 1650Strong, sharp band.[1]
Amide II (N-H) 1620 – 1590Bending vibration (often overlaps with aromatic C=C).[1]
Nitro (N-O) 1550 – 1530 Asymmetric stretch (Strong).[1]
Nitro (N-O) 1350 – 1340 Symmetric stretch (Strong).[1]

Critical Insight: The presence of both the amide doublet (>3150) and the distinct nitro stretches (1530/1350) is the "fingerprint" for this intermediate.[1]

Protocol 3: Nuclear Magnetic Resonance (NMR) – The Gold Standard[1]

Objective: Definitive structural assignment and regiochemistry confirmation.

Solvent Selection

Use DMSO-


 .
  • Reason: It provides excellent solubility for polar nitro-amides and prevents exchange of the amide protons, allowing them to be observed as distinct signals (often a broad doublet).[1]

NMR Assignment Strategy (400 MHz or higher)
ProtonChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-5 8.60 – 8.80Doublet (

Hz)
1HMost deshielded aromatic proton.[1] Adjacent to

.
H-3 8.00 – 8.20Doublet (

Hz)
1HLess deshielded.[1] Adjacent to

.
CONH

7.80 – 8.50Two Broad Singlets2HAmide protons are non-equivalent due to restricted rotation (C-N bond character).[1]
CH

2.60 – 2.75Singlet3HMethyl attached to aromatic ring.[1]
The "Self-Validating" NOE Experiment

To prove the methyl is at position 2 (next to H3) and not position 6 (next to H5), perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.[1]

  • Irradiate Methyl Signal (~2.7 ppm):

    • Observation: You should see an enhancement of the H3 aromatic signal (~8.1 ppm).[1]

    • Negative Control: You should see NO enhancement of the H5 signal (~8.7 ppm).[1]

Protocol 4: HPLC Purity & Impurity Profiling

Objective: Quantify purity and detect synthetic byproducts (e.g., hydrolyzed acid, regioisomers).

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for basic pyridines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

Visualization: Characterization Workflow

CharacterizationWorkflow Start Crude Synthesis Product (2-Methyl-6-nitropyridine-4-carboxamide) Step1 Step 1: HPLC-UV/MS (Purity Check) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Purify Prep-HPLC / Recrystallization Decision1->Purify No Step2 Step 2: HRMS (ESI+) Decision1->Step2 Yes Purify->Step1 Check2 m/z 182.15 confirmed? Step2->Check2 Step3 Step 3: FTIR (ATR) Check2->Step3 Yes Check3 Nitro (1530/1350) & Amide (1690) present? Step3->Check3 Step4 Step 4: 1H NMR (DMSO-d6) Check3->Step4 Yes NOE NOE Experiment: Irradiate Me -> Enhance H3? Step4->NOE Final CERTIFIED REFERENCE MATERIAL (COA Generated) NOE->Final Confirmed

Figure 1: Step-by-step logic flow for the structural validation of the target compound.

Visualization: NMR Regiochemistry Logic

NMRLogic Me Methyl Group (Pos 2) ~2.7 ppm H3 Proton H3 (Pos 3) ~8.1 ppm Me->H3 Strong NOE (Spatial Proximity) H5 Proton H5 (Pos 5) ~8.7 ppm Me->H5 NO NOE Signal (Too Distant) Nitro Nitro Group (Pos 6) Nitro->H5 Strong Deshielding (Inductive Effect)

Figure 2: NMR Regiochemistry Confirmation. The NOE correlation between the Methyl group and H3 is the definitive proof of the 2,6-substitution pattern.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for IR and NMR interpretation rules). [1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for NOE and chemical shift logic).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for calculating theoretical chemical shifts of pyridine derivatives). [1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library.[1] (General reference for fragmentation patterns of nitro-aromatics). [1]

Sources

A Technical Guide to the Mechanism of Action of Nitropyridine Carboxamides as PARP1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Scaffold for a Validated Target

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with carboxamide and nitro groups, this scaffold gives rise to nitropyridine carboxamides, a chemical class with diverse biological activities. While this class has shown promise in antimicrobial and anti-inflammatory applications, its most profound impact in recent drug discovery has been in oncology.

This guide focuses on a critical mechanism of action for a subset of nitropyridine carboxamides: the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 is a cornerstone enzyme in the DNA Damage Response (DDR), a network of pathways that cells use to repair damaged DNA. In the context of oncology, inhibiting PARP1 has become a validated, clinically successful strategy, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. Here, we explore the precise molecular interactions, the downstream cellular consequences, and the key experimental methodologies used to validate nitropyridine carboxamides as potent and selective PARP1 inhibitors.

The Core Mechanism: PARP1 Inhibition and Synthetic Lethality

The efficacy of PARP inhibitors (PARPi) in certain cancers is a prime example of "synthetic lethality." This concept applies when the loss of two genes or pathways individually is compatible with cell viability, but their simultaneous loss is lethal.[1][2]

The Role of PARP1 in DNA Single-Strand Break Repair

Cells are constantly subjected to DNA damage. One of the most common lesions is the single-strand break (SSB). PARP1 acts as a first responder to SSBs.[3] Upon detecting a break, it binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nearby proteins.[4] This PAR chain acts as a scaffold, recruiting other essential DNA repair proteins (like XRCC1 and DNA Ligase III) to the site to mend the break.[3] This process is a key part of the Base Excision Repair (BER) pathway.

The Concept of "PARP Trapping"

Nitropyridine carboxamides, like other PARP inhibitors, are designed to bind to the catalytic domain of PARP1, competing with its natural substrate, NAD+.[5] This competitive inhibition blocks the synthesis of PAR chains. However, the most critical cytotoxic mechanism is not just the inhibition of PARP's enzymatic activity, but the phenomenon known as "PARP trapping."[6][7]

When a PARP inhibitor is bound to PARP1, the PARP1-inhibitor complex becomes "trapped" on the DNA at the site of the break.[4][8] This trapped complex is a significant physical obstacle, preventing the recruitment of the repair machinery and blocking DNA replication and transcription, ultimately leading to cell death.[7] The potency of different PARP inhibitors often correlates more strongly with their trapping ability than with their catalytic inhibition alone.[7]

Synthetic Lethality in BRCA-Deficient Cancers

In a healthy cell, if SSBs are not repaired (due to PARP inhibition), they can degrade into more lethal double-strand breaks (DSBs) when the cell tries to replicate its DNA.[2] Healthy cells can efficiently repair these DSBs using the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[1]

However, many breast, ovarian, prostate, and pancreatic cancers have mutations that disable the BRCA1 or BRCA2 genes, rendering their HR pathway defective.[9][10] These cancer cells are now critically dependent on PARP1-mediated SSB repair to survive.

When a nitropyridine carboxamide PARP inhibitor is introduced to these BRCA-deficient cancer cells:

  • PARP1 is inhibited and trapped at SSBs.

  • Unrepaired SSBs accumulate and are converted to toxic DSBs during replication.

  • The cancer cell cannot repair these DSBs due to its faulty HR pathway.

  • The overwhelming genomic instability triggers apoptosis (programmed cell death).

This selective killing of cancer cells while sparing healthy, HR-proficient cells is the essence of synthetic lethality in this context.[11][12]

Signaling Pathway Analysis

The following diagram illustrates the synthetic lethal interaction between a nitropyridine carboxamide (acting as a PARPi) and a BRCA1/2 deficiency.

PARP_Mechanism cluster_0 Normal Cell (HR-Proficient) cluster_1 With PARPi cluster_2 BRCA-Deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP1_N PARP1 Activation & PARylation SSB_N->PARP1_N detected by BER_N Base Excision Repair (BER) PARP1_N->BER_N recruits PARP_Trap_N PARP1 Trapping Viability_N Cell Viability BER_N->Viability_N maintains DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (BRCA1/2 Active) DSB_N->HR_N repaired by HR_N->Viability_N maintains PARPi_N Nitropyridine Carboxamide (PARP Inhibitor) PARPi_N->PARP1_N inhibits & traps PARP_Trap_N->DSB_N leads to SSB_C Single-Strand Break (SSB) PARP1_C PARP1 SSB_C->PARP1_C detected by PARPi_C Nitropyridine Carboxamide (PARP Inhibitor) PARPi_C->PARP1_C inhibits & traps PARP_Trap_C PARP1 Trapping DSB_C Double-Strand Break (DSB) PARP_Trap_C->DSB_C leads to HR_C Homologous Recombination (BRCA1/2 Inactive) DSB_C->HR_C repair fails Apoptosis Apoptosis / Cell Death HR_C->Apoptosis leads to

Caption: Synthetic lethality pathway induced by nitropyridine carboxamide PARP inhibitors.

Key Experimental Protocols for Elucidating Mechanism

To validate a nitropyridine carboxamide as a PARP1 inhibitor operating through synthetic lethality, a tiered experimental approach is necessary. Each protocol serves to build confidence in the mechanism, from direct enzyme interaction to selective cellular cytotoxicity.

Protocol: In Vitro PARP1 Enzymatic Assay

Causality: This is the foundational experiment to prove that the compound directly interacts with and inhibits the catalytic activity of the PARP1 enzyme, independent of any cellular systems. Commercial kits are available for this purpose, often relying on the colorimetric or fluorometric detection of PARP1 activity.[13][14]

Methodology (Colorimetric Example):

  • Plate Coating: Coat a 96-well plate with histone proteins, which act as the substrate for PARP1's PARylating activity. Wash and block the wells.

  • Compound Preparation: Prepare a serial dilution of the nitropyridine carboxamide test compound (e.g., from 1 nM to 100 µM) in PARP assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).[13]

  • Enzymatic Reaction: To each well, add recombinant human PARP1 enzyme, activated DNA (to stimulate the enzyme), and the test compound/control.[15]

  • Initiation: Initiate the reaction by adding a biotinylated-NAD+ substrate mixture. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. PARP1 will incorporate the biotinylated ADP-ribose onto the histones.

  • Detection: Wash away excess reagents. Add Streptavidin-conjugated Horseradish Peroxidase (HRP) to the wells. The streptavidin binds to the biotin incorporated by active PARP1.

  • Signal Generation: Wash again, and add an HRP substrate (e.g., TMB). The HRP will convert the substrate, producing a colorimetric signal. Stop the reaction with an acid solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of PARP1 enzymatic activity.

Protocol: Cellular PARP1 Activity Assay (Immunofluorescence)

Causality: This assay confirms "target engagement"—that the compound can enter a living cell and inhibit PARP1 activity. It measures the product of PARP1 (PAR chains) within cells after inducing DNA damage.

IF_Workflow A 1. Seed Cells (e.g., HeLa) on coverslips B 2. Pre-treat with Compound (Nitropyridine Carboxamide or Vehicle) A->B C 3. Induce DNA Damage (e.g., H2O2 for 10 min) B->C D 4. Fix & Permeabilize (4% PFA, then 0.3% Triton X-100) C->D E 5. Block Non-specific Sites (Normal Goat Serum) D->E F 6. Primary Antibody Incubation (Anti-PAR, rabbit) E->F G 7. Secondary Antibody Incubation (Anti-rabbit-AF488, green) F->G H 8. Counterstain & Mount (DAPI for nuclei, blue) G->H I 9. Image & Quantify (Fluorescence Microscopy) H->I

Caption: Workflow for a cellular immunofluorescence (IF) assay to detect PARP activity.

Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., HeLa or a cancer cell line of interest) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the nitropyridine carboxamide or controls for 1-2 hours.

  • DNA Damage Induction: Briefly treat the cells with a DNA damaging agent (e.g., 200 µM hydrogen peroxide for 10 minutes) to strongly activate PARP1.

  • Fixation & Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes.[16] After another wash, permeabilize the cell membranes with 0.3% Triton X-100 in PBS to allow antibodies to enter.[17]

  • Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour to prevent non-specific antibody binding.[18]

  • Primary Antibody: Incubate the cells with a primary antibody that specifically recognizes PAR chains (e.g., rabbit anti-PAR monoclonal antibody) overnight at 4°C.[19]

  • Secondary Antibody: Wash the cells, then incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1-2 hours in the dark.

  • Mounting: Wash the cells, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Analysis: Acquire images using a fluorescence microscope. In vehicle-treated cells, DNA damage will induce a strong nuclear PAR signal (bright green fluorescence). In cells treated with an effective inhibitor, this signal will be significantly diminished or absent. Quantify the fluorescence intensity per nucleus across many cells to determine a cellular IC50.

Protocol: Cell Viability Assay in BRCA-Proficient vs. BRCA-Deficient Cell Lines

Causality: This is the definitive experiment to demonstrate synthetic lethality. It tests the hypothesis that the compound is significantly more toxic to cancer cells that lack a functional HR pathway (BRCA-deficient) compared to their genetically matched counterparts that are HR-proficient.

Methodology (SRB Assay):

  • Cell Lines: Use an isogenic pair of cell lines, such as SUM149PT cells which are BRCA1-mutant, and the same line with a reconstituted, functional BRCA1 gene.[20]

  • Cell Seeding: Seed both cell lines at an equal, low density (e.g., 1,500 cells/well) into 96-well plates and allow them to adhere.

  • Compound Dosing: After 24 hours, treat the cells with a serial dilution of the nitropyridine carboxamide (e.g., 0.1 nM to 50 µM).[20]

  • Incubation: Incubate the cells for an extended period that allows for multiple cell divisions (e.g., 5-6 days). This is crucial for the toxic DSBs to accumulate. Refresh the drug-containing media midway through the incubation if necessary.[20]

  • Fixation: Discard the media and fix the cells by adding cold 10% Trichloroacetic Acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid to each well to stain total cellular protein.

  • Destaining and Solubilization: Wash away unbound dye with 1% acetic acid. Solubilize the bound dye with a 10 mM Tris base solution.

  • Analysis: Read the absorbance at ~510 nm. The absorbance is proportional to the number of living cells. Plot the percentage of cell viability against the log of drug concentration for both cell lines. A potent synthetic lethal agent will show a much lower IC50 value (a left-shifted curve) for the BRCA-deficient cell line compared to the BRCA-proficient line.[21]

Data Interpretation and Presentation

Effective presentation of quantitative data is crucial for comparing the potency and selectivity of a novel compound.

Table 1: Comparative Potency of a Hypothetical Nitropyridine Carboxamide (NPC-1) vs. Olaparib

Assay TypeCell LineGenetic BackgroundNPC-1 IC50Olaparib IC50Selectivity Index (Proficient/Deficient)
Enzymatic -In Vitro1.8 nM2.5 nM-
Cellular PAR HeLaHR-Proficient9.5 nM12.0 nM-
Cell Viability SUM149-BRCA1-/-HR-Deficient25 nM110 nM400x
Cell Viability SUM149-BRCA1+/+HR-Proficient10,000 nM>25,000 nM>227x

Data are hypothetical for illustrative purposes. The Selectivity Index is calculated by dividing the IC50 in the HR-proficient line by the IC50 in the HR-deficient line, indicating the compound's therapeutic window.

Mechanisms of Resistance

Despite the success of PARP inhibitors, both intrinsic and acquired resistance can occur. Understanding these mechanisms is vital for developing next-generation inhibitors and combination therapies. Key mechanisms include:

  • Restoration of HR Function: Secondary "reversion" mutations in BRCA1/2 can restore the gene's reading frame and produce a functional protein.[22][23]

  • Replication Fork Protection: Cancer cells can develop mechanisms to stabilize and protect stalled replication forks from degradation, preventing the formation of toxic DSBs.[23][24]

  • Reduced PARP1 Trapping: Mutations in the PARP1 gene can reduce its expression or alter the drug-binding site, leading to less effective trapping.[25]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cancer cell, lowering its intracellular concentration.[22][24]

Conclusion and Future Directions

Nitropyridine carboxamides represent a versatile scaffold for the development of potent PARP1 inhibitors. Their mechanism of action is rooted in the well-established principles of catalytic inhibition, PARP trapping, and synthetic lethality with HR-deficient cancer cells. The experimental workflow detailed here provides a robust framework for identifying and validating such compounds, moving from direct target engagement to selective cellular killing.

Future research should focus on designing nitropyridine carboxamides that exhibit superior PARP trapping efficiency, possess favorable pharmacokinetic properties, and can overcome known resistance mechanisms. Furthermore, exploring rational combinations of these novel PARP inhibitors with other agents, such as immunotherapy or drugs targeting replication fork stability, holds significant promise for expanding their clinical utility and improving outcomes for cancer patients.[26]

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]

  • Pettitt, S. J., Krastev, D. B., Brandsma, I., Dréan, A., Song, F., Aleksandrov, R., ... & Boulton, S. J. (2020). Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance. Nature communications, 11(1), 1-14. [Link]

  • Noordermeer, S. M., & van Attikum, H. (2019). PARP inhibitor resistance: a tale of two engines. Trends in pharmacological sciences, 40(11), 847-857. [Link]

  • Li, H., Liu, Z. Y., Wu, N., Chen, Y. C., Cheng, Q., & Wang, J. (2020). PARP inhibitor resistance: the underlying mechanisms and clinical implications. Molecular cancer, 19(1), 1-16. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from BPS Bioscience. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393. [Link]

  • Creative Diagnostics. (n.d.). Immunofluorescence Protocol: Cultured Cell. Retrieved from Creative Diagnostics. [Link]

  • Sulforhodamine B (SRB) assay protocol. (n.d.). Retrieved from protocols.io. [Link]

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A Technical Guide to 2-Methyl-6-nitropyridine-4-carboxamide: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of drug design. This guide delves into the synthetic utility of a highly functionalized and reactive derivative: 2-Methyl-6-nitropyridine-4-carboxamide . We will explore its synthesis, electronic profile, and its strategic application as a versatile building block, focusing on two primary reaction pathways that unlock a vast chemical space for researchers in drug development.

Core Chemical Profile and Strategic Value

2-Methyl-6-nitropyridine-4-carboxamide is not merely an inert scaffold; it is an electrophilic pyridine derivative primed for chemical modification. Its reactivity is governed by the synergistic interplay of its constituent functional groups:

  • Pyridine Nitrogen: As a heteroatom, it inherently renders the ring electron-deficient.

  • C6-Nitro Group: This powerful electron-withdrawing group acts in concert with the ring nitrogen to dramatically lower the electron density of the pyridine core, particularly at the C2 and C6 positions. This activation is the cornerstone of the molecule's utility in nucleophilic aromatic substitution (SNAr) reactions.[3][4]

  • C2-Methyl Group: This electron-donating group provides a modest counter-balance to the electron-withdrawing effects, subtly modulating reactivity. It also offers a point for steric interaction and can be important for tailoring selectivity in biological assays.

  • C4-Carboxamide Group: A robust and common functional group in pharmaceuticals, the carboxamide provides a critical hydrogen bond donor and acceptor site, crucial for molecular recognition at biological targets.

This specific arrangement of functional groups makes the molecule an ideal starting point for building complex, biologically active compounds. The nitro group, in particular, serves as a versatile synthetic handle that can be either displaced or transformed.

cluster_molecule Reactivity Profile of 2-Methyl-6-nitropyridine-4-carboxamide cluster_substituents cluster_pathways Primary Synthetic Pathways mol N | C | C | C | C | C path1 Pathway A: Nucleophilic Aromatic Substitution (SNAr) mol->path1 Nitro as Leaving Group path2 Pathway B: Nitro Reduction → Amine Functionalization mol->path2 Nitro as Amine Precursor nitro NO₂ (Strong Activator for SNAr) nitro->mol:f5 e⁻ withdrawing methyl CH₃ (Modulator) methyl->mol:f1 e⁻ donating amide C(=O)NH₂ (H-Bonding)

Caption: Logical relationship diagram for the core reactivity and synthetic utility of the title compound.

Proposed Synthesis of the Building Block

While direct nitration of simple pyridines is often inefficient and requires harsh conditions[5][6], a more rational approach to 2-Methyl-6-nitropyridine-4-carboxamide involves a multi-step sequence starting from a more readily available precursor. A plausible route begins with the oxidation of a substituted picoline followed by amidation and then a directed nitration.

Example Synthetic Workflow

Synthesis_Workflow start 2,4-Dimethylpyridine step1 Step 1: Selective Oxidation (e.g., KMnO₄ or SeO₂) Forms Carboxylic Acid at C4 start->step1 intermediate1 2-Methylpyridine-4-carboxylic Acid step1->intermediate1 step2 Step 2: Amidation (e.g., SOCl₂, then NH₄OH) Forms Carboxamide intermediate1->step2 intermediate2 2-Methylpyridine-4-carboxamide step2->intermediate2 step3 Step 3: Nitration (HNO₃ / H₂SO₄) Directs Nitro Group to C6 intermediate2->step3 end_product 2-Methyl-6-nitropyridine-4-carboxamide step3->end_product

Caption: Proposed workflow for the synthesis of 2-Methyl-6-nitropyridine-4-carboxamide.

Protocol 1: Synthesis via Amidation and Nitration
  • Oxidation: 2,4-Dimethylpyridine is selectively oxidized at the 4-methyl position to yield 2-methylpyridine-4-carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate.

  • Activation & Amidation: The resulting carboxylic acid is converted to a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂). Subsequent quenching with aqueous ammonia (NH₄OH) affords 2-methylpyridine-4-carboxamide.[7]

  • Nitration: The 2-methylpyridine-4-carboxamide is carefully nitrated using a mixture of nitric acid and sulfuric acid. The existing substituents direct the electrophilic nitration to the C6 position, yielding the final product.

Core Applications: A Dual-Pathway Approach

The strategic value of 2-Methyl-6-nitropyridine-4-carboxamide lies in its two primary, divergent reaction pathways that allow for the creation of vastly different molecular architectures.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The C6-nitro group is an excellent leaving group under SNAr conditions due to its ability to stabilize the negative charge in the Meisenheimer intermediate complex.[3] This allows for the direct and efficient introduction of a wide range of nucleophiles at the C6 position.

SNAr_Mechanism reactant 2-Methyl-6-nitropyridine-4-carboxamide step1 Step 1: Nucleophilic Attack Nu⁻ attacks the electron-deficient C6 position. reactant->step1 nucleophile Nucleophile (Nu⁻) (e.g., R₂NH, RS⁻, RO⁻) nucleophile->step1 intermediate Meisenheimer Complex (Resonance-stabilized anionic intermediate) step1->intermediate step2 Step 2: Elimination Ring aromaticity is restored by the expulsion of the nitrite (NO₂⁻) leaving group. intermediate->step2 product 6-Substituted-2-methylpyridine-4-carboxamide step2->product

Caption: General workflow for the SNAr reaction pathway.

Field Insight: This pathway is exceptionally valuable for rapidly building libraries of compounds. A common strategy in kinase inhibitor development, for example, involves reacting the nitropyridine core with a panel of substituted anilines or piperazines to explore the solvent-exposed regions of an ATP-binding pocket.[1]

Protocol 2: SNAr with a Secondary Amine (e.g., Piperidine)
  • Dissolution: Dissolve 2-Methyl-6-nitropyridine-4-carboxamide (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 80-120 °C. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 2-methyl-6-(piperidin-1-yl)pyridine-4-carboxamide.

Pathway B: Nitro Group Reduction and Subsequent Derivatization

The reduction of an aromatic nitro group to an aniline is one of the most robust and fundamental transformations in medicinal chemistry.[8] This conversion transforms the electron-deficient pyridine ring into an electron-rich one, unlocking a completely different set of subsequent reactions.

Reduction_Functionalization cluster_functionalization Step 2: Amine Functionalization start 2-Methyl-6-nitropyridine-4-carboxamide step1 Step 1: Nitro Reduction (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) NO₂ → NH₂ start->step1 intermediate 6-Amino-2-methylpyridine-4-carboxamide step1->intermediate react1 Amide Coupling (with R-COCl or R-COOH/HATU) intermediate->react1 react2 Sulfonamide Formation (with R-SO₂Cl) intermediate->react2 react3 Buchwald-Hartwig Coupling (with Aryl-Halide) intermediate->react3 product1 Amide Product react1->product1 product2 Sulfonamide Product react2->product2 product3 Arylamine Product react3->product3

Caption: Workflow for the nitro reduction pathway and subsequent functionalization options.

Field Insight: The resulting 6-aminopyridine derivative is a powerful intermediate. The newly formed aniline is a nucleophile and can be acylated, sulfonated, or used in cross-coupling reactions to attach complex aryl or heteroaryl groups, a key strategy for modulating pharmacokinetics and targeting specific protein-protein interactions.[1]

Protocol 3: Catalytic Hydrogenation for Nitro Reduction
  • Setup: To a solution of 2-Methyl-6-nitropyridine-4-carboxamide (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator apparatus.

  • Reaction: Stir the suspension vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is typically complete within 2-16 hours.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 6-Amino-2-methylpyridine-4-carboxamide, which can often be used in the next step without further purification.

Summary of Reaction Parameters

The following table provides a comparative overview of typical conditions for the two primary pathways discussed.

ParameterPathway A: Nucleophilic Aromatic Substitution (SNAr)Pathway B: Nitro Group Reduction
Key Reagents Nucleophile (amine, thiol, etc.), Non-nucleophilic base (K₂CO₃, DIPEA)Reducing agent (H₂/Pd-C, Fe, SnCl₂)
Typical Solvents Polar aprotic (DMSO, DMF, NMP)Protic (MeOH, EtOH), Ethers (THF), Esters (EtOAc)
Temperature Elevated (80 - 150 °C)Room Temperature to 60 °C
Key Intermediate Meisenheimer Complex (anionic)Aminopyridine (nucleophilic)
Primary Utility Rapid introduction of diverse R-groups at C6Unlocks C6-amine for further construction (acylation, coupling)

Conclusion

2-Methyl-6-nitropyridine-4-carboxamide represents a strategically designed synthetic building block of significant value to drug discovery programs. Its utility is rooted in a predictable and powerful reactivity profile, dominated by two divergent, high-yield synthetic pathways. By leveraging either the displacement of the nitro group via SNAr or its reduction to a versatile aniline , medicinal chemists can efficiently access a broad and diverse range of complex molecular architectures from a single, readily accessible intermediate. This dual-purpose nature solidifies its role as a powerful tool for accelerating the discovery of next-generation therapeutics.

References

  • Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(1), 223-229.[9][10]

  • AKJournals. (2009). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. AKJournals.[10]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.[3]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[4]

  • Gajda, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 590-595.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate.[5]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.[1][2]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(8), 1341-1357.[8]

  • ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate.[11]

  • Chem-Impex. (n.d.). 2-Methyl-6-nitropyridine. Chem-Impex.
  • Pipzine Chemicals. (n.d.). 2-Methyl-6-nitropyridine. Pipzine Chemicals.
  • SpringerLink. (n.d.). Reactions of octahydroacridine-4-carbonitrile (carboxamide) with electrophilic reagents. SpringerLink.
  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. The Royal Society of Chemistry.
  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content.[12]

  • MDPI. (2021). An Ecologic, Economic, and Environmentally-Friendly (3E) Synthesis Method for 4-Nitro 2-diethylamino 5-methyl Pyridine Organic Crystal by Nitration of 2-diethylamino 5-methyl Pyridine. MDPI.[6]

  • Fluorochem. (n.d.). 6-Methyl-4-nitropyridine-2-carboxylic acid. Fluorochem.[13]

  • PubChem. (n.d.). 2-nitropyridine-4-carboxylic Acid. PubChem.[14]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (2025). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher.[15]

  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.[1][2]

  • The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube.[7]

  • ResearchGate. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.

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Methodological & Application

detailed synthesis protocol for 2-Methyl-6-nitropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthetic strategy for 2-Methyl-6-nitropyridine-4-carboxamide , a functionalized pyridine scaffold relevant to medicinal chemistry (e.g., as an intermediate for anti-tubercular or anti-inflammatory agents).

The protocol focuses on the regioselective amidation of the carboxylic acid precursor, utilizing a peptide coupling strategy (HATU/DIPEA) favored in modern drug discovery for its high yield and mild conditions, as supported by recent literature on pyridine carboxamides.[1]

Abstract & Strategic Overview

The synthesis of electron-deficient pyridine carboxamides requires careful orchestration of functional group compatibility.[2] The target molecule, 2-Methyl-6-nitropyridine-4-carboxamide , combines a nucleophilic amide with a strongly electron-withdrawing nitro group and a methyl handle.

Direct nitration of pyridine carboxamides is often plagued by poor regioselectivity and harsh conditions.[1][2] Therefore, this protocol utilizes a convergent strategy :

  • Core Construction: Utilization of the 2-methyl-6-nitro-isonicotinic acid scaffold (derived from the oxidation of the corresponding methyl-pyridine precursor).[2]

  • Terminal Functionalization: Activation of the C4-carboxylic acid followed by amminolysis.[1][2]

This guide details the Part 2: Amidation Protocol , which is the critical step for determining final purity and yield.[1][2]

Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical disconnection of the target molecule. The strategy relies on late-stage amide formation to avoid hydrolysis of the amide functionality during the harsh nitration phase.

Retrosynthesis Target TARGET: 2-Methyl-6-nitropyridine-4-carboxamide Acid INTERMEDIATE: 2-Methyl-6-nitropyridine-4-carboxylic acid Acid->Target Amidation (HATU/DIPEA) Ammonia REAGENT: Ammonia (NH3) / Ammonium Chloride Ammonia->Target Picoline STARTING MATERIAL: 2-Methyl-isonicotinic acid derivatives Picoline->Acid Nitration/Oxidation (Pre-synthesis)

Figure 1: Retrosynthetic disconnection showing the amide coupling as the final assembly step.

Detailed Synthesis Protocol: Amidation via HATU Activation

This protocol is adapted from solution-phase synthesis methods for pyridine carboxamides [1].[1][2] It utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is superior to EDC/HOBt for electron-deficient aromatic acids.

Safety Warning:

  • Nitropyridines are potentially energetic and can be skin sensitizers.[1][2] Handle all solids in a fume hood.[1][2]

  • DIPEA and DMF are irritants/toxic.[1][2] Wear appropriate PPE (nitrile gloves, safety glasses, lab coat).[1][2]

ReagentEquiv.RoleCAS No. (Ref)
2-Methyl-6-nitropyridine-4-carboxylic acid 1.0Limiting ReagentAnalogous to [2]
HATU 1.5Coupling Agent148893-10-1
Ammonium Chloride (NH₄Cl) 2.0Amine Source12125-02-9
DIPEA (N,N-Diisopropylethylamine) 3.0Base7087-68-5
DMF (Anhydrous) -Solvent68-12-2
  • Activation Phase:

    • Charge a flame-dried 50 mL round-bottom flask with 2-Methyl-6-nitropyridine-4-carboxylic acid (1.0 mmol, 182 mg) and a magnetic stir bar.

    • Add anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

    • Add DIPEA (3.0 mmol, 0.52 mL) via syringe.[1][2] The solution may darken slightly.

    • Add HATU (1.5 mmol, 570 mg) in one portion.[1][2]

    • Critical Checkpoint: Stir at Room Temperature (25°C) for 15–30 minutes to ensure formation of the active ester.

  • Amminolysis:

    • Add solid Ammonium Chloride (2.0 mmol, 107 mg) to the reaction mixture.[1][2]

    • Note: NH₄Cl is used as a solid source of ammonia to avoid handling gaseous NH₃.[1][2] The excess base (DIPEA) will liberate free ammonia in situ.[1][2]

    • Stir the reaction mixture at 25–30°C for 12–16 hours . Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2]

  • Work-up & Isolation:

    • Dilute the reaction mass with Ice Water (50 mL). The product often precipitates as a solid due to the hydrophobic nitro/methyl groups.[1][2]

    • If Solid Precipitates: Filter the solid, wash with cold water (2 x 10 mL) and hexanes (10 mL).[1][2] Dry under vacuum.[1][2]

    • If No Precipitate: Extract with Ethyl Acetate (3 x 20 mL).[1][2] Wash the combined organics with Brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • If necessary, purify via flash column chromatography on silica gel.[1][2]

    • Eluent: Gradient of 0% → 5% Methanol in Dichloromethane.

    • Expected Appearance: Pale yellow to off-white solid.[1][2]

Experimental Validation & Data Analysis

The following table summarizes the expected analytical parameters for validation, based on analogous nitro-pyridine derivatives [3].

ParameterMethodExpected Result / Criteria
Purity HPLC (UV @ 254 nm)> 95%
Identity (¹H NMR) 400 MHz, DMSO-d₆δ 8.5–9.0 (Ar-H, pyridine ring)δ 7.8–8.2 (Broad s, CONH₂)δ 2.6–2.7 (s, 3H, Ar-CH₃)
Identity (MS) ESI-MS (Positive)[M+H]⁺ = 182.1 (Calc. MW: 181.[1][2]15)
Appearance Visual InspectionPale yellow crystalline solid

Mechanistic Workflow

The reaction proceeds via the formation of an O-acyl(tetramethyl)uronium active ester, which is then attacked by the ammonia nucleophile.

Mechanism Step1 1. Deprotonation (Carboxylate formation) Step2 2. Activation (Formation of Active Ester with HATU) Step1->Step2 DIPEA Step3 3. Nucleophilic Attack (NH3 displaces leaving group) Step2->Step3 NH4Cl / DIPEA Step4 4. Product Formation (Carboxamide + Urea byproduct) Step3->Step4 - HOAt caption Figure 2: HATU-mediated amidation mechanism.

Figure 2: Step-wise mechanism for the HATU-mediated conversion of the acid to the amide.[3][4][5][6][7]

References

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides . Indian Journal of Chemistry. (2021).[1][2] Describes the general protocol for coupling pyridine carboxylic acids with amines using TBTU/HATU.

  • 6-Nitropyridine-2-carboxylic acid . Sigma-Aldrich Product Sheet. Provides physical property data for the regioisomeric nitro-pyridine acid precursor. [1][2]

  • 2-Methyl-6-nitropyridine . Chem-Impex International.[1][2] Reference for the stability and properties of the 2-methyl-6-nitropyridine core.

  • Flow Synthesis of 2-Methylpyridines via α-Methylation . Beilstein J. Org.[1][2] Chem. (2015).[1][2][8] Discusses the synthesis and stability of methylated pyridine derivatives.

Sources

Application Note: Regioselective Nitration of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust protocol for the electrophilic nitration of 2-methylpyridine-4-carboxamide (2-methylisonicotinamide). Due to the electron-deficient nature of the pyridine ring—exacerbated by protonation and the electron-withdrawing carboxamide group—this reaction requires controlled yet vigorous conditions to overcome the high activation energy barrier while maintaining regioselectivity.

Executive Summary & Mechanistic Insight[1]

The nitration of 2-methylpyridine-4-carboxamide presents a classic challenge in heterocyclic chemistry: performing Electrophilic Aromatic Substitution (EAS) on a doubly deactivated substrate.

  • Deactivation: The pyridine nitrogen protonates in strong acid (

    
    ), forming a pyridinium cation that strongly deactivates the ring. The carboxamide group at C4 further withdraws electron density.
    
  • Regioselectivity: The 2-methyl group is the sole activating substituent (weakly donating).

    • Position 3 (Beta): Sterically hindered by the flanking methyl (C2) and carboxamide (C4) groups.

    • Position 5 (Beta): Sterically accessible and electronically favored (para to the methyl group).

    • Position 6 (Alpha): Highly deactivated by the adjacent pyridinium nitrogen.

Conclusion: The reaction is regioselective for Position 5 , yielding 2-methyl-5-nitropyridine-4-carboxamide . The protocol below utilizes a sulfuric acid solvent system to maintain the protonated species and fuming nitric acid as the nitronium source, requiring thermal activation (


).

Experimental Protocol

Reagents & Equipment
ReagentGrade/PurityRoleHazard
2-Methylpyridine-4-carboxamide >98% HPLCSubstrateIrritant
Sulfuric Acid (

)
98% Conc.Solvent/CatalystCorrosive, Dehydrating
Fuming Nitric Acid (

)
>90% (Red Fuming)Nitrating AgentOxidizer, Corrosive
Sodium Carbonate (

)
Solid/AnhydrousNeutralizationIrritant
Ice/Water DistilledQuenchN/A

Equipment:

  • 3-neck Round Bottom Flask (RBF) with thermometer adapter.

  • Reflux condenser (water-cooled).

  • Pressure-equalizing addition funnel.

  • Oil bath with digital temperature control.

  • Magnetic stirrer (Teflon-coated bar).

Step-by-Step Procedure
Phase 1: Solubilization & Activation
  • Setup: Clamp the 3-neck RBF in an ice-water bath (

    
    ). Ensure the system is open to a fume hood scrubber or trap (NOx evolution).
    
  • Solvent Charge: Add Conc.

    
     (5.0 equiv relative to substrate volume)  to the flask.
    
  • Substrate Addition: Slowly add 2-methylpyridine-4-carboxamide (1.0 equiv) in small portions to the stirring acid.

    • Note: Exothermic solvation. Maintain internal temp

      
      . The solution may turn slight yellow.
      
    • Mechanism:[1][2][3][4][5] Formation of the pyridinium salt occurs immediately.

Phase 2: Nitration (The Critical Step)
  • Nitric Acid Addition: Charge the addition funnel with Fuming

    
     (1.5 - 2.0 equiv) .
    
  • Dropwise Addition: Add the nitric acid dropwise to the sulfuric acid solution at

    
    .
    
    • Caution: Do not allow temperature to spike. White/yellow fumes may evolve.[6]

  • Thermal Ramp: Once addition is complete, remove the ice bath. Replace with an oil bath.

  • Reaction: Slowly heat the mixture to

    
     . Hold at this temperature for 2 to 3 hours .
    
    • Monitoring: Use TLC (solvent: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the starting material peak (

      
      ) and appearance of product (
      
      
      
      ).
Phase 3: Quench & Isolation
  • Cooling: Cool the reaction mixture to room temperature (

    
    ).
    
  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring.

  • Neutralization: Adjust pH to 4.5 -- 5.0 using solid

    
     or 
    
    
    
    NaOH solution.
    • Critical: Do not exceed pH 7 initially, as the amide bond may hydrolyze under basic conditions at high temperatures (though less likely in cold workup). The product often precipitates as a yellow/pale solid in the mildly acidic range.

  • Filtration: Filter the precipitate. Wash with cold water (

    
    ) and cold isopropanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Visualization & Logic

Reaction Mechanism Flow

The following diagram illustrates the electrophilic substitution pathway and the directing effects governing the regioselectivity.

NitrationMechanism cluster_conditions Directing Effects Start 2-Methylpyridine- 4-carboxamide Protonation Protonation (H2SO4) (Formation of Pyridinium) Start->Protonation H+ Attack Electrophilic Attack (NO2+ at Pos 5) Protonation->Attack HNO3/H2SO4 (Nitronium Ion) Intermediate Sigma Complex (Resonance Stabilized) Attack->Intermediate Product 2-Methyl-5-nitro- pyridine-4-carboxamide Intermediate->Product -H+ (Aromatization) Note1 C2-Methyl: Ortho/Para Director (Activates C3, C5) Note2 C4-Amide: Meta Director (Directs to C2, C6) Note3 Pyridinium N+: Meta Director (Directs to C3, C5) Note4 RESULT: C5 is electronically favored & sterically accessible

Caption: Mechanistic pathway showing the convergence of directing effects to Position 5.

Experimental Workflow

Workflow fill_step fill_step fill_crit fill_crit fill_res fill_res Step1 Dissolve Substrate in Conc. H2SO4 (0°C) Step2 Add Fuming HNO3 Dropwise (0-10°C) Step1->Step2 Step3 Heat to 100°C (2-3 Hours) Step2->Step3 Initiate Reaction Step4 Quench on Ice Step3->Step4 Complete Step5 Neutralize to pH 4-5 (Precipitate Product) Step4->Step5 Step6 Filter & Wash (Cold Water/IPA) Step5->Step6

Caption: Step-by-step experimental workflow emphasizing the critical heating phase.

Validation & Quality Control

To ensure the protocol was successful, use the following self-validating analytical markers.

NMR Interpretation ( NMR, DMSO- )

The substitution pattern is confirmed by the splitting of the aromatic protons.

  • Starting Material: Two aromatic protons at C3 and C5 (often doublets or broad singlets depending on coupling) and one at C6 (doublet).

  • Product (5-Nitro):

    • Proton H3: Appears as a singlet (isolated between C2-Me and C4-CONH2).

    • Proton H6: Appears as a singlet (isolated between N and C5-NO2).

    • Absence of Coupling: The absence of vicinal coupling (

      
       Hz) confirms the 2,4,5-substitution pattern. If the nitro group were at C3, H5 and H6 would show vicinal coupling (doublets).
      
Quantitative Data Summary
ParameterSpecification
Appearance Pale yellow to off-white solid
Melting Point Expected range:

(dec.)
Yield Typical: 55% -- 70% (Losses due to hydrolysis to acid)
Mass Spec (ESI+)

References

  • Nitration of Activated Pyridines

    • Synthesis of 2-Methyl-3-nitropyridines.[7] (2022). National Institutes of Health (PMC).

    • Source: [Link]

  • General Pyridine Nitration Protocols: Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. BenchChem.
  • Synthesis of 2-Methyl-5-nitropyridine (Analogous Procedure)

    • 2-Methyl-5-nitropyridine synthesis.[8] ChemicalBook.[9]

  • Safety Data (Nitric Acid): Nitric Acid Safety Profile. CAMEO Chemicals / NOAA.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Methyl-6-nitropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitropyridine-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. As a molecule of interest in medicinal chemistry and materials science, its efficient synthesis is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Understanding the Synthetic Landscape

The synthesis of 2-Methyl-6-nitropyridine-4-carboxamide presents two primary challenges: the regioselective nitration of the pyridine ring and the efficient formation of the carboxamide group. The electron-withdrawing nature of the pyridine nitrogen makes electrophilic aromatic substitution, such as nitration, notoriously difficult, often requiring harsh conditions that can lead to low yields and side products[1]. Furthermore, the final amidation step must be compatible with the existing functional groups.

This guide will focus on a common and logical synthetic pathway, addressing the potential pitfalls at each stage.

Proposed Synthetic Workflow

A robust method for preparing the target compound involves a two-step sequence starting from a commercially available precursor, Methyl 2-methylpyridine-4-carboxylate. This approach separates the two main chemical challenges.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Amidation Start Methyl 2-methylpyridine-4-carboxylate Nitration Nitrating Agent (e.g., H₂SO₄/HNO₃) Controlled Temp. Start->Nitration Electrophilic Aromatic Substitution Intermediate Methyl 2-methyl-6-nitropyridine-4-carboxylate Nitration->Intermediate Amidation Ammonia Source (e.g., NH₄OH, NH₃ gas) Solvent, Temp. Product 2-Methyl-6-nitropyridine-4-carboxamide Amidation->Product Intermediate_ref Methyl 2-methyl-6-nitropyridine-4-carboxylate Intermediate_ref->Amidation Nucleophilic Acyl Substitution

Caption: Directing effects influencing the formation of nitro-isomers.

  • Solutions & Protocol:

    • Separation: Isolating the desired 6-nitro isomer often relies on fractional crystallization or column chromatography. The polarity of the isomers can be different enough to allow for separation on silica gel. Experiment with solvent systems of varying polarity, such as hexane-ethyl acetate or dichloromethane-methanol gradients.

    • Reaction Condition Tuning: While difficult, sometimes modifying the acid strength or temperature can subtly alter the isomer ratio. It is worth experimenting with a small range of temperatures to see if the ratio of desired to undesired product improves.

Q3: My amidation of the methyl ester is slow, incomplete, or requires harsh conditions that affect the nitro group. What are my options?

A3: Direct aminolysis of the methyl ester with an ammonia source can be sluggish. The nitro group is a strong electron-withdrawing group, which can make the ester less reactive to nucleophilic attack than expected.

  • Causality: The reaction requires a potent enough nucleophile (ammonia) to attack the ester carbonyl. If the reaction conditions are too harsh (e.g., very high temperatures), you risk side reactions, such as nucleophilic aromatic substitution of the nitro group itself, although this is less likely than decomposition.

  • Solutions & Protocol:

    • Aqueous Ammonia: A common method is to use a concentrated solution of aqueous ammonia (e.g., 28-30% NH₄OH) in a solvent like methanol. The reaction may need to be heated in a sealed vessel to build pressure and increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating.

    • Ammonia Gas: Bubbling anhydrous ammonia gas through a solution of the ester in an alcohol like methanol at 0°C or room temperature can be a very clean and effective method.

    • Two-Step Hydrolysis-Amidation: A more reliable, albeit longer, route is to first hydrolyze the ester to the carboxylic acid and then perform a standard amide coupling.

      • Hydrolysis: Use a base like LiOH or NaOH in a water/THF or water/methanol mixture.[2] Carefully acidify the mixture to protonate the carboxylate and extract the carboxylic acid.

      • Amidation: Dissolve the resulting carboxylic acid in a suitable solvent (like DMF or THF) and use a coupling reagent. This circumvents the low reactivity of the ester.

Optimizing Reaction Conditions: A Comparative Overview

The tables below summarize key variables for the two main synthetic steps.

Table 1: Nitration Condition Optimization

Parameter Condition A (Standard) Condition B (Optimized) Rationale & Expected Outcome
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃ Fuming H₂SO₄ / Fuming HNO₃ Increased nitrating power, may improve yield but requires stricter temperature control.
Temperature 25-60 °C 0-10 °C (addition), 40 °C (reaction) Minimizes decomposition and tar formation, leading to a cleaner reaction and higher isolated yield.
Reaction Time 12-15 hours 4-6 hours Shorter times at optimal temperature can prevent product degradation. Monitor by TLC.

| Work-up | Quench in water, neutralize with NaOH | Quench on ice, neutralize with NH₄OH | Better temperature control during quenching; ammonia can help precipitate the product cleanly. |

Table 2: Amidation Strategy Comparison

Method Reagents Pros Cons
Direct Aminolysis Ester, Conc. NH₄OH, MeOH One step, atom-economical. Can be slow, may require high pressure/temperature.
Hydrolysis then Coupling 1. LiOH, H₂O/THF2. Acid, HATU, NH₄Cl, DIPEA High yield, reliable, mild conditions for amidation. Two steps, requires more reagents and purification steps.

| Ammonia Gas | Ester, Anhydrous NH₃(g), MeOH | Clean, avoids water, can be faster than aqueous ammonia. | Requires handling of gaseous ammonia. |

Part 3: Frequently Asked Questions (FAQs)

Q: Is it better to start from the nitrile (2-methyl-4-cyanopyridine) instead of the ester?

A: Starting with the nitrile is a viable alternative. The key difference lies in the final step: converting the nitrile to the amide. This is typically done via controlled hydrolysis.

  • Acid- or Base-Catalyzed Hydrolysis: You can hydrolyze a nitrile to a carboxamide using either acidic or basic conditions. However, stopping the reaction at the amide stage without it proceeding to the carboxylic acid can be tricky.[3][4][5] Mild conditions are essential. For instance, using a base like potassium carbonate in a solvent like DMSO with a controlled amount of water can sometimes favor the amide. The primary advantage is that nitriles can sometimes be easier to nitrate than the corresponding esters.

Q: Are there any major safety concerns I should be aware of?

A: Yes, absolutely.

  • Nitration: Mixtures of concentrated nitric and sulfuric acids are highly corrosive and powerful oxidizing agents. The reaction is extremely exothermic. Always perform the reaction in a fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and maintain strict temperature control with an adequate cooling bath. Plan the quench carefully to manage heat generation.[6]

  • Nitro Compounds: Many nitropyridine compounds are potentially toxic and can be skin irritants. Handle the intermediate and final product with care.

  • Pressurized Reactions: If heating the amidation reaction in a sealed vessel, use a vessel rated for the expected pressure and temperature and employ a blast shield.

Q: My final product is difficult to purify. What are the best practices?

A: 2-Methyl-6-nitropyridine-4-carboxamide is a polar, likely crystalline compound.

  • Crystallization: This is often the best method for final purification. Experiment with different solvent systems. Good options might include ethanol, isopropanol, or mixtures like ethyl acetate/heptane or dichloromethane/methanol.

  • Column Chromatography: If isomers or other impurities are present, silica gel chromatography is necessary. Due to the product's polarity, you may need a relatively polar mobile phase. A gradient of ethyl acetate in hexane, potentially with a small percentage of methanol or triethylamine (to reduce tailing), could be effective.

  • Washing: After isolation, washing the solid product with a solvent in which it is sparingly soluble (like cold diethyl ether or a specific alcohol/water mixture) can remove more soluble impurities.

References

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.PMC.
  • How is 2-Chloro-4-methyl-5-nitropyridine synthesized?Guidechem.
  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids.The Journal of Organic Chemistry.
  • Optimization of reaction conditions for amide bond formation.ResearchGate.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage.Chempanda.
  • Synthesis and Functionalization of 3-Nitropyridines.Unknown Source.
  • Hydrolysis of Nitriles.Organic Synthesis.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids.Master Organic Chemistry.
  • Nitropyridines in the Synthesis of Bioactive Molecules.PMC - NIH.
  • Chemistry of Nitriles.Chem LibreTexts.
  • Synthesis of 4-nitro 2-diethylamino 5-methyl pyridine (P-NitroC10N2H16) as an organic crystal.Preprints.org.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).YouTube.
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides.NIScPR.

Sources

Technical Support Center: Minimizing Byproduct Formation in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during nitropyridine synthesis. This guide offers in-depth technical insights and practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine challenging to nitrate directly, and what are the primary byproducts?

Pyridine is inherently less reactive towards electrophilic aromatic substitution than benzene.[1] This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine ring.[1] Consequently, harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, are often required for nitration.[1] These conditions can lead to low yields and the formation of various side products.[1]

The primary and desired product of direct nitration is typically 3-nitropyridine. This is because the ortho (2- and 6-) and para (4-) positions are significantly deactivated by the nitrogen atom.[1] However, under forcing conditions, several byproducts can form, including:

  • Dinitrated products: Over-nitration can lead to the formation of dinitropyridine derivatives, which can be difficult to separate from the desired mono-nitrated product.[1][2]

  • Oxidative degradation products: The harsh, oxidative conditions of nitration can lead to the decomposition of the pyridine ring, resulting in a complex mixture of byproducts.

  • Isomeric nitropyridines: While 3-nitropyridine is the major product, small amounts of 2- and 4-nitropyridine can also be formed, especially at higher temperatures.

Q2: I'm observing significant amounts of dinitrated products. How can I favor mono-nitration?

Controlling the reaction to favor mono-nitration is a common challenge, especially with substituted pyridines that may be more activated.[1] To minimize over-nitration, consider the following strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration. Maintaining a consistent and controlled temperature throughout the addition of the nitrating agent and the reaction is crucial.[1]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the active nitrating species, thereby favoring the mono-nitrated product.[1]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] This allows you to stop the reaction once the desired mono-nitrated product has reached its maximum concentration and before significant dinitration occurs.[1]

Q3: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers and minimizing byproducts?

Yes, several alternative strategies can provide better regioselectivity and reduce byproduct formation.

  • Nitration of Pyridine-N-Oxide: This is a widely used method to achieve nitration primarily at the 4-position.[4] The N-oxide group activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group to the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[4] This two-step approach often provides higher yields and cleaner reactions compared to direct nitration.[4]

  • Dearomatization-Rearomatization Strategy: A more recent approach involves a dearomatization-rearomatization strategy for the highly regioselective meta-nitration of pyridines.[5][6] This method can be particularly useful for late-stage functionalization of complex molecules containing a pyridine ring.[5][6]

  • Nitration with N2O5: The reaction of pyridine compounds with dinitrogen pentoxide (N2O5) can lead to the formation of an N-nitropyridinium intermediate.[7][8][9][10] Subsequent reaction can yield β-nitropyridine compounds.[7][8][9] This method can offer good yields for certain substituted pyridines.[10]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during nitropyridine synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Nitropyridine - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions.- Monitor Reaction Progress: Use TLC or GC-MS to determine the optimal reaction time.[1] - Control Temperature: Maintain a consistent, low temperature to prevent degradation.[1] - Optimize Reagent Stoichiometry: Carefully control the amount of nitrating agent used.[1] - Consider Alternative Nitrating Agents: Explore milder nitrating agents if harsh conditions are causing degradation.
Formation of Multiple Isomers - High reaction temperature. - Nature of the substituent on the pyridine ring.- Lower Reaction Temperature: This will generally improve regioselectivity. - Utilize a Directing Group: For specific isomers, consider using a pyridine-N-oxide intermediate to direct nitration to the 4-position.[4] - Explore Alternative Synthetic Routes: If direct nitration is not selective, investigate multi-step synthetic pathways that build the desired isomer.
Difficult Purification of the Product - Presence of closely related byproducts (e.g., dinitrated species, isomers). - Residual inorganic impurities.[2]- Optimize Reaction Conditions: A cleaner reaction will simplify purification. Focus on minimizing byproduct formation from the outset. - Recrystallization: This is often an effective method for purifying solid nitropyridines.[1] Experiment with different solvent systems. - Column Chromatography: For complex mixtures, column chromatography on silica gel can be used to separate isomers and other impurities. - Aqueous Workup: Ensure a thorough aqueous workup to remove inorganic salts.
Runaway Reaction or Exotherm - Rapid addition of nitrating agent. - Inadequate cooling.- Slow and Controlled Addition: Add the nitrating agent dropwise with vigorous stirring.[1] - Efficient Cooling: Use an ice bath or other appropriate cooling system to maintain the desired temperature.[1] - Scale-Up with Caution: Be particularly careful when scaling up nitration reactions, as heat dissipation becomes more challenging.

Experimental Protocols

Protocol 1: General Procedure for Controlled Mono-nitration of Pyridine

This protocol outlines the general principles for minimizing over-nitration in direct nitration reactions.[1]

Methodology:

  • Cooling: Cool the pyridine substrate in a suitable solvent (if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).

  • Preparation of Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.

  • Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to prevent localized heating and high concentrations of the nitrating agent.

  • Temperature Control: Carefully monitor the internal temperature of the reaction and adjust the addition rate and external cooling to maintain the desired temperature.

  • Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

  • Workup and Purification: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide

This two-step protocol is a reliable method for the selective synthesis of 4-nitropyridine.[4]

Step 1: Synthesis of Pyridine-N-Oxide

  • (Consult standard literature procedures for the oxidation of pyridine to pyridine-N-oxide, for example, using hydrogen peroxide in acetic acid.)

Step 2: Nitration of Pyridine-N-Oxide

Methodology:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an appropriate organic solvent (e.g., chloroform).

  • Purification: The crude 4-nitropyridine-N-oxide can be purified by recrystallization.

Step 3: Deoxygenation of 4-Nitropyridine-N-Oxide

  • (The resulting 4-nitropyridine-N-oxide can be deoxygenated using various reagents, such as PCl₃, to yield 4-nitropyridine.[4])

Visualization of Key Concepts

Reaction Pathway: Direct Nitration of Pyridine

G Pyridine Pyridine Intermediate Sigma Complex (Wheland Intermediate) Pyridine->Intermediate Electrophilic Attack Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Intermediate Product_3_Nitro 3-Nitropyridine (Major Product) Intermediate->Product_3_Nitro Deprotonation Byproduct_Isomers 2- and 4-Nitropyridines (Minor Byproducts) Intermediate->Byproduct_Isomers Alternative Deprotonation (Minor Pathways) Byproduct_DiNitro Dinitropyridines (Byproduct) Product_3_Nitro->Byproduct_DiNitro Further Nitration (Over-nitration) G Start Start: High Dinitration Observed Temp Is Reaction Temperature Low? Start->Temp Temp->Temp Stoich Is Nitrating Agent Stoichiometry Controlled? Temp->Stoich Yes Stoich->Stoich Addition Is Addition of Nitrating Agent Slow? Stoich->Addition Yes Addition->Addition Monitor Is Reaction Progress Monitored? Addition->Monitor Yes Monitor->Monitor Solution Mono-nitration Favored Monitor->Solution Yes

Caption: A systematic approach to troubleshooting and minimizing the formation of dinitrated byproducts in pyridine nitration.

Analytical Techniques for Byproduct Identification

Accurate identification and quantification of byproducts are crucial for optimizing your reaction. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for separating volatile compounds and identifying them based on their mass spectra. [3]* High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile compounds and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for unambiguously identifying isomeric byproducts. [3]* Infrared (IR) Spectroscopy: Can help identify the presence of key functional groups, such as the nitro group. [3]

References

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477–2482. [Link]

  • Pearson Education. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing. Retrieved from [Link]

  • Sci-Hub. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Retrieved from [Link]

  • Katritzky, A. R., & Taylor, R. (1990).
  • Kumar, V., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Kumar, V., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Retrieved from [Link]

  • Türker, L., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (1997). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Retrieved from [Link]

  • Bakke, J. M. (2000). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

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Technical Support Center: Troubleshooting Regioselectivity in the Nitration of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of regioselectivity in the nitration of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and modification of pyridine-based compounds. Here, we address common challenges and frequently asked questions, providing not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: The Challenge of Pyridine Nitration

Pyridine, an electron-deficient heteroaromatic system, presents a significant challenge for electrophilic aromatic substitution (EAS) reactions such as nitration. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive than benzene.[1][2][3] Furthermore, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the basic nitrogen atom is readily protonated. This forms a pyridinium ion, which further deactivates the ring towards electrophilic attack.[3][4][5] Consequently, nitration of pyridine and its derivatives often requires harsh reaction conditions, leading to low yields and potential side reactions.[1][6]

The inherent electronic nature of the pyridine ring directs electrophilic attack to the C-3 (meta) position, as attack at the C-2 (ortho) or C-4 (para) positions would result in a highly unstable resonance structure with a positive charge on the electronegative nitrogen atom.[7][8][9] However, the presence of substituents on the pyridine ring introduces an additional layer of complexity, influencing both the overall reactivity and the regiochemical outcome of the nitration reaction.

This guide will provide a structured approach to troubleshooting common issues related to regioselectivity, offering practical advice and detailed protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired Nitrated Product

A low or complete lack of product is a frequent observation in pyridine nitration. This is often a direct consequence of the ring's deactivation.

Core Directive: Assess and Enhance Ring Reactivity

  • Harsh Reaction Conditions: Have you employed sufficiently forcing conditions? Nitration of deactivated pyridines often necessitates the use of fuming nitric acid, oleum (fuming sulfuric acid), and elevated temperatures.[1]

  • Protonation State: Remember that under acidic conditions, the pyridine nitrogen is protonated, severely deactivating the ring.[4][5] The choice of nitrating agent and reaction medium is critical.

  • Activating Groups: The presence of strong electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups can significantly enhance the reactivity of the pyridine ring, facilitating nitration under milder conditions.

  • Alternative Strategy: Pyridine N-Oxide: A highly effective strategy to overcome the inherent unreactivity of the pyridine ring is to first convert it to the corresponding pyridine N-oxide. The N-oxide group acts as an electron-donating group through resonance, activating the ring towards electrophilic substitution, particularly at the C-4 (para) position.[2][10][11] The N-oxide can then be deoxygenated in a subsequent step to yield the desired nitropyridine.

Problem 2: Incorrect Regioselectivity - Formation of Undesired Isomers

The interplay between the directing effect of the pyridine nitrogen and the substituent(s) can lead to a mixture of isomers or the exclusive formation of an undesired product.

Core Directive: Understand and Control Directing Effects

The final regiochemical outcome is a result of the combined directing effects of the pyridine nitrogen and the existing substituents.

  • Electron-Donating Groups (EDGs): Activating groups (-NH2, -OH, -OR, -alkyl) are typically ortho, para-directors. When present on a pyridine ring, they will direct the incoming nitro group to the positions ortho or para to themselves, often overriding the inherent C-3 directing effect of the ring nitrogen.

  • Electron-Withdrawing Groups (EWGs): Deactivating groups (-NO2, -CN, -SO3H, -COR) are meta-directors. If a pyridine ring already contains an EWG, the incoming nitro group will be directed to a position meta to that group, which may or may not coincide with the C-3 or C-5 positions of the pyridine ring.

  • Halogens: Halogens are a unique class of substituents. They are deactivating overall due to their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance.[12]

Troubleshooting Flowchart for Regioselectivity

G start Undesired Regioselectivity Observed substituent_type What is the nature of the substituent(s) on the pyridine ring? start->substituent_type edg Electron-Donating Group (EDG) (-NH2, -OH, -OR, -Alkyl) substituent_type->edg EDG ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -COR) substituent_type->ewg EWG halogen Halogen (-F, -Cl, -Br, -I) substituent_type->halogen Halogen edg_outcome Expect nitration ortho/para to the EDG. Is this the observed outcome? edg->edg_outcome ewg_outcome Expect nitration meta to the EWG. Is this the observed outcome? ewg->ewg_outcome halogen_outcome Expect nitration ortho/para to the halogen. Is this the observed outcome? halogen->halogen_outcome sterics Consider Steric Hindrance. Is the expected position sterically hindered? edg_outcome->sterics No end Desired Isomer Favored edg_outcome->end Yes ewg_outcome->sterics No ewg_outcome->end Yes halogen_outcome->sterics No halogen_outcome->end Yes n_oxide Consider Pyridine N-Oxide Strategy for C4-Nitration sterics->n_oxide Yes conditions Modify Reaction Conditions (Temperature, Nitrating Agent) sterics->conditions No n_oxide->end conditions->end

Caption: Troubleshooting decision tree for regioselectivity issues.

Problem 3: Excessive Over-Nitration (Dinitration or Polynitration)

The introduction of one nitro group further deactivates the ring, making a second nitration more difficult. However, if the starting pyridine is substituted with a strong activating group, or if the reaction conditions are too harsh, dinitration can occur.

Core Directive: Control the Stoichiometry and Reaction Kinetics

  • Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.[1]

  • Slow Addition: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps maintain a low concentration of the active nitrating species, favoring mono-nitration.[1]

  • Temperature Control: Lowering the reaction temperature can help reduce the rate of the second nitration. Maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction once the desired mono-nitrated product is maximized and before significant dinitration occurs.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so much more difficult than the nitration of benzene?

A1: The difficulty arises from two main factors. Firstly, the electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles.[1][3] Secondly, the acidic conditions used for nitration protonate the basic nitrogen atom, creating a positively charged pyridinium ion. This positive charge strongly deactivates the ring to further electrophilic attack.[3][4][5]

Q2: I need to introduce a nitro group at the 4-position of a pyridine ring. Direct nitration is giving me the 3-nitro isomer. What should I do?

A2: The most reliable method to achieve 4-nitration is to first synthesize the pyridine N-oxide. The N-oxide group donates electron density into the ring via resonance, activating the C-2 (ortho) and C-4 (para) positions towards electrophilic substitution.[2] Nitration of the pyridine N-oxide will predominantly yield the 4-nitropyridine N-oxide.[10][13] This can then be deoxygenated (e.g., using PCl3 or H2/Pd) to give the desired 4-nitropyridine.

Q3: My pyridine substrate has both an activating and a deactivating group. Which one will direct the nitration?

A3: In general, a strong activating group will dominate the directing effects. The incoming electrophile will preferentially be directed to the positions ortho or para to the activating group. However, the interplay of steric and electronic effects can be complex, and a mixture of products may be obtained.

Q4: Are there any alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

A4: Yes, several alternative nitrating agents can be employed, sometimes under milder conditions. These include nitronium tetrafluoroborate (NO2BF4), dinitrogen pentoxide (N2O5), and tert-butyl nitrate (TBN) in the presence of a catalyst.[14][15] The choice of reagent can sometimes influence the regioselectivity, and it is worth exploring literature precedents for your specific substrate. A recently developed method for meta-nitration utilizes a dearomatization-rearomatization strategy with TBN and TEMPO.[14]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Deactivated Pyridine

Warning: This procedure involves highly corrosive and reactive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add concentrated sulfuric acid to fuming nitric acid with stirring. Allow the mixture to warm to room temperature before use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add the substituted pyridine.

  • Addition of Nitrating Agent: Cool the flask containing the pyridine to 0 °C. Slowly add the prepared nitrating mixture dropwise via the addition funnel, ensuring the internal temperature does not exceed the desired limit (e.g., 10 °C).

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the required temperature (this can range from room temperature to over 100 °C depending on the substrate's reactivity) and maintain it for the specified time, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate or another suitable base until the pH is neutral or slightly basic. Be cautious as this will cause vigorous gas evolution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis and Nitration of a Pyridine N-Oxide

Part A: Synthesis of Pyridine N-Oxide

  • Reaction Setup: In a round-bottom flask, dissolve the substituted pyridine in a suitable solvent such as acetic acid or dichloromethane.

  • Oxidation: Add a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Reaction: Stir the mixture until the reaction is complete (monitor by TLC).

  • Work-up: Quench any remaining oxidant. For mCPBA, this can be done with a solution of sodium sulfite. For hydrogen peroxide, a catalyst like manganese dioxide can be used, or the excess can be carefully decomposed. After neutralization, extract the product and purify.

Part B: Nitration of Pyridine N-Oxide

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.[1]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, heat the pyridine N-oxide to 60 °C.[1]

  • Addition of Nitrating Agent: Add the prepared nitrating acid dropwise to the heated pyridine N-oxide over a period of 30 minutes.[1]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]

  • Neutralization: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A solid product should precipitate.[1]

  • Isolation: Collect the solid by filtration and purify as necessary.[1]

Data Summary

Table 1: Influence of Substituent on Regioselectivity of Pyridine Nitration

Substituent (at C-2)TypeExpected Major Product(s)Notes
-CH₃Activating (EDG)2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridineThe activating methyl group directs ortho and para to itself.
-ClDeactivating (EWG)2-Chloro-3-nitropyridine & 2-Chloro-5-nitropyridineThe halogen is deactivating but ortho, para-directing.
-NO₂Deactivating (EWG)2,5-DinitropyridineThe existing nitro group is a meta-director.
-OCH₃Activating (EDG)2-Methoxy-3-nitropyridine & 2-Methoxy-5-nitropyridineStrong activating group directs ortho and para to itself.

Visualizing Reaction Pathways

G sub_pyridine Substituted Pyridine direct_nitration Direct Nitration (HNO₃/H₂SO₄) sub_pyridine->direct_nitration n_oxide_formation N-Oxidation (e.g., mCPBA) sub_pyridine->n_oxide_formation product_a Nitrated Pyridine (Often C3/C5-substituted) direct_nitration->product_a sub_n_oxide Substituted Pyridine N-Oxide n_oxide_formation->sub_n_oxide nitration_n_oxide Nitration of N-Oxide (HNO₃/H₂SO₄) sub_n_oxide->nitration_n_oxide nitro_n_oxide Nitrated Pyridine N-Oxide (Often C4-substituted) nitration_n_oxide->nitro_n_oxide deoxygenation Deoxygenation (e.g., PCl₃) nitro_n_oxide->deoxygenation product_b Nitrated Pyridine (Often C4-substituted) deoxygenation->product_b

Caption: Synthetic pathways for the nitration of substituted pyridines.

References

  • Filo. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation. [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • Pyridine. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139. [Link]

  • Electrophilic substitution on pyridine. [Link]

  • Chemistry LibreTexts. 11.7: Heterocyclic Amines. [Link]

  • Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. ResearchGate. [Link]

  • Chegg. Solved 5. Nitration of pyridine N-oxide yields predominantly. [Link]

  • Ghorai, M. K., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 24(9), 1761–1766. [Link]

  • Bakke, J. M., et al. (2001). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(11), 5236-5246. [Link]

  • Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

  • Sadashiva, M. (2018). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 5(3), 631-635. [Link]

  • Schofield, K. (1980). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • McMurry, J. (2020). Organic Chemistry (10th ed.). Cengage Learning. [Link]

  • Wang, Y., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41344. [Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • Chemistry LibreTexts. 24.9: Heterocyclic Amines. [Link]

  • Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press. [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 2-Methyl-6-nitropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 2-Methyl-6-nitropyridine-4-carboxamide

Executive Summary & Strategic Positioning

2-Methyl-6-nitropyridine-4-carboxamide (referred to herein as MNPC-4 ) represents a privileged scaffold in the design of anti-infective and oncological agents. Structurally, it is a nitroisonicotinamide derivative. It bridges the gap between the hydrophilic, metabolically labile pyridine-4-carboxamides (like the antitubercular drug Isoniazid) and the lipophilic, bioreductive nitroimidazoles (like Pretomanid).

This guide evaluates MNPC-4 not merely as a static intermediate, but as a bioactive lead compound. Its utility is defined by two distinct mechanisms:

  • Bioreductive Activation: The C6-nitro group serves as a "Trojan horse" warhead, activated by bacterial nitroreductases (e.g., Ddn in M. tuberculosis) to release reactive nitrogen species (RNS).

  • Kinase Scaffold Precursor: The electron-deficient ring allows for rapid Nucleophilic Aromatic Substitution (SNAr) at the C6 position, enabling the synthesis of 2,6-disubstituted pyridine kinase inhibitors (e.g., for p38 MAPK or CDK4).

Comparative Analysis: MNPC-4 vs. Clinical Standards

The following table contrasts MNPC-4 with established therapeutic agents sharing the pyridine-4-carboxamide or nitro-heterocycle core.

FeatureMNPC-4 (Lead Compound) Isoniazid (INH) Ethionamide (ETH) Pretomanid (PA-824)
Core Structure 2-Methyl-6-nitro-pyridinePyridine-4-hydrazide2-Ethyl-pyridine-4-thioamideNitroimidazo-oxazine
Primary Mechanism Dual: Bioreduction (NO release) + InhA bindingInhA Inhibition (Covalent adduct)InhA Inhibition (Covalent adduct)Bioreduction (NO release) + Cell wall synthesis inhibition
Activation Enzyme Nitroreductase (Ddn/FGD1)Catalase-Peroxidase (KatG)Monooxygenase (EthA)Nitroreductase (Ddn)
Lipophilicity (cLogP) ~0.85 (Moderate) -0.70 (Hydrophilic)0.45 (Moderate)2.5 (Lipophilic)
Metabolic Stability High (C2-Me blocks oxidation)Low (Acetylation by NAT2)ModerateHigh
Resistance Profile Distinct (Bypasses KatG/EthA)High (KatG mutations)High (EthA mutations)Low (Ddn mutations rare)

Key Insight: MNPC-4 offers a strategic advantage over Isoniazid for Multi-Drug Resistant (MDR) strains because its activation is independent of KatG , the most common route of INH resistance.

Structure-Activity Relationship (SAR) Deep Dive

The pharmacological potency of MNPC-4 is dictated by three specific "zones" on the pyridine ring.

Zone A: The C6-Nitro Warhead (Electronic & Bioreductive)
  • Function: The nitro group is strongly electron-withdrawing (-I, -M effects), significantly lowering the pKa of the pyridine ring nitrogen.

  • Biological Impact: In hypoxic environments (e.g., TB granulomas or solid tumors), this group accepts electrons from F420-dependent nitroreductases. This reduction cascade generates reactive intermediates (nitroso, hydroxylamine) that damage DNA or protein synthesis machinery.

  • Substitution Logic: Replacing the -NO2 with -NH2 (amino) abolishes bioreductive toxicity but creates a scaffold for ATP-competitive kinase inhibition.

Zone B: The C2-Methyl Anchor (Steric & Metabolic)
  • Function: Provides steric bulk adjacent to the ring nitrogen.

  • Biological Impact: Unlike the unsubstituted C2 position in Isoniazid, the C2-methyl group in MNPC-4 blocks metabolic oxidation (N-oxidation or hydroxylation) at this site. It also increases lipophilicity (cLogP), improving passive diffusion across the mycobacterial cell wall (mycolic acid layer).

Zone C: The C4-Carboxamide (Recognition Motif)
  • Function: Acts as a hydrogen bond donor/acceptor pair.

  • Biological Impact: This moiety mimics the nicotinamide cofactor. In kinase inhibitors, the amide carbonyl typically forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

Visualizing the Mechanism & SAR

The following diagram illustrates the dual-pathway utility of MNPC-4: Path A (Bioreduction for TB) and Path B (Chemical derivatization for Kinase Inhibition).

SAR_Mechanism cluster_0 SAR Zones MNPC MNPC-4 (2-Me-6-NO2-Pyridine-4-Amide) Ddn Enzyme: Ddn/F420 (Nitroreductase) MNPC->Ddn Path A: Bioreduction KinaseInhib 2-Methyl-6-amino-derivative (Kinase Inhibitor) MNPC->KinaseInhib Path B: Chemical Synthesis (Displacement of NO2) Reactive Reactive Intermediates (Nitroso/Hydroxylamine) Ddn->Reactive e- Transfer Kill Bacterial Cell Death (DNA Damage/Resp. Arrest) Reactive->Kill Covalent Mod. Amine Nucleophile (R-NH2) (SNAr Reaction) Amine->KinaseInhib Reagent Target Target: p38 MAPK / CDK4 (ATP Pocket Binding) KinaseInhib->Target H-Bonding

Figure 1: Dual-pathway mechanism showing bioreductive activation (Red) and synthetic utility for kinase inhibitors (Blue).

Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These are designed to be self-validating : positive controls ensure the assay system is working, while negative controls rule out artifacts.

Protocol A: Synthesis of MNPC-4 (Nitration of 2-Methylisonicotinamide)

Objective: Introduce the nitro group at C6 via electrophilic aromatic substitution, validating the electron-deficient nature of the pyridine ring.

  • Reagents: 2-Methylisonicotinamide (1.0 eq), H2SO4 (conc.), fuming HNO3.

  • Procedure:

    • Dissolve starting material in H2SO4 at 0°C.

    • Add fuming HNO3 dropwise (exothermic).

    • Heat to 100°C for 4 hours. Note: The harsh conditions are required because the pyridine ring is deactivated.

    • Pour onto crushed ice and neutralize with Na2CO3 to pH 7.

    • Filter the yellow precipitate (MNPC-4).

  • Validation: 1H NMR must show the loss of the C6 proton and a downfield shift of the C2-methyl group due to the nitro group's electron-withdrawing effect.

Protocol B: In Vitro Antitubercular Assay (MABA)

Objective: Quantify biological activity (MIC) against M. tuberculosis H37Rv.

  • System: Microplate Alamar Blue Assay (MABA).

  • Steps:

    • Prepare serial dilutions of MNPC-4 (100 µM to 0.1 µM) in 7H9 broth.

    • Inoculate with M. tuberculosis H37Rv (OD600 0.001).

    • Incubate for 7 days at 37°C.

    • Add Alamar Blue and Tween 80; incubate 24h.

  • Controls:

    • Positive Control: Isoniazid (MIC should be ~0.05 µg/mL).

    • Negative Control: DMSO vehicle (Growth should be pink).

  • Interpretation: A lack of color change (Blue) indicates inhibition. If MNPC-4 shows MIC < 1.0 µg/mL, it confirms the nitro group is successfully accessing the bioreductive pathway.

References

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the baseline SAR for 2-methyl-nicotinic derivatives and the importance of lipophilicity in antimycobacterial activity.

  • Structure-activity relationships of antitubercular nitroimidazoles. Source: National Institutes of Health (NIH) / PMC. Context: Defines the mechanism of nitro-group bioreduction (Ddn enzyme) which is the parallel mechanism for nitro-pyridines like MNPC-4.

  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters. Source: PubMed. Context: Illustrates the use of the 2-methyl-pyridine carboxamide scaffold in NAAA inhibition, demonstrating the versatility of the "Zone C" amide motif.

  • Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Source: MDPI Chemistry Proceedings. Context: Provides the synthetic methodology for nitration of methyl-pyridines and subsequent nucleophilic substitution (SNAr), validating the chemical reactivity described in Path B.

validating the target of 2-Methyl-6-nitropyridine-4-carboxamide in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Target of 2-Methyl-6-nitropyridine-4-carboxamide (MNPC) in Cellular Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pyridine-4-Carboxamide Pharmacophore

2-Methyl-6-nitropyridine-4-carboxamide (MNPC) represents a specific structural class of pyridine-4-carboxamides (isonicotinamides). In the context of mammalian cellular physiology, this scaffold is a classic pharmacophore for interfering with NAD+ biosynthesis , specifically targeting Nicotinamide Phosphoribosyltransferase (NAMPT) .

While often explored as synthetic intermediates or anti-tubercular fragments, in human cellular assays, MNPC derivatives primarily act as NAD+ depleters . They function as structural mimics of nicotinamide (NAM), competing for the catalytic pocket of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.

This guide details the rigorous validation workflow to confirm MNPC’s target engagement, distinguishing specific NAMPT inhibition from general cytotoxicity and off-target mitochondrial toxicity.

Part 1: The Mechanistic Landscape

To validate MNPC, one must understand the pathway it disrupts. The compound mimics Nicotinamide (NAM) but cannot be processed into NMN (Nicotinamide Mononucleotide) effectively, or it forms a "dead-end" adduct, stalling the salvage pathway.

Pathway Visualization: NAD+ Biosynthesis & Rescue Mechanisms

The following diagram illustrates the specific blockade point of MNPC and the logic behind the "Rescue Experiment" (Protocol 2).

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT TARGET: NAMPT (Rate Limiting) NAM->NAMPT NMN NMN NAM->NMN Blocked by MNPC NA Nicotinic Acid (NA) NAMN NaMN NA->NAMN Rescue Pathway NAMPT->NMN NAPRT Enzyme: NAPRT (Preiss-Handler) NAD NAD+ NMN->NAD NAMN->NAD PARP PARP/SIRT (Consumers) NAD->PARP PARP->NAM Recycling MNPC MNPC (Inhibitor) MNPC->NAMPT Inhibition

Figure 1: The NAD+ Salvage Pathway. MNPC inhibits NAMPT, blocking the conversion of Nicotinamide to NMN. The "Rescue Pathway" via NAPRT (green) utilizes Nicotinic Acid to bypass this blockade, a critical validation step.

Part 2: Validation Protocols

Scientific integrity requires distinguishing between correlation (cell death) and causality (target inhibition). The following protocols form a self-validating system.

Protocol 1: The "Rescue" Experiment (The Gold Standard)

Objective: Prove that cytotoxicity is caused specifically by NAMPT inhibition and not off-target effects. Principle: NAMPT inhibition kills cells by depleting NAD+. Cells expressing NAPRT (Nicotinate Phosphoribosyltransferase) can survive if provided with Nicotinic Acid (NA) , which bypasses NAMPT via the Preiss-Handler pathway.

Methodology:

  • Cell Selection: Use a cell line known to express NAPRT (e.g., HeLa or A549 ). Note: Some cancers are NAPRT-deficient; verify expression via Western Blot first.

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Vehicle: DMSO (0.1%).

    • MNPC Only: Dose-response (0.1 nM – 10 µM).

    • MNPC + Rescue: Dose-response of MNPC + fixed concentration of Nicotinic Acid (10 µM) .

  • Incubation: 72 hours. NAD+ depletion is a slow killer; 24h is often insufficient for phenotypic readout.

  • Readout: Cell viability (CellTiter-Glo or CCK-8).

Interpretation:

  • Valid Target: The IC50 curve of MNPC shifts significantly to the right (protection) in the presence of Nicotinic Acid.

  • Off-Target/Toxic: Nicotinic Acid provides no protection. The compound is likely acting as a general mitochondrial toxin or DNA damaging agent.

Protocol 2: Intracellular NAD+ Quantification

Objective: Confirm that MNPC reduces NAD+ levels before ATP depletion occurs. Rationale: General toxins deplete ATP and NAD+ simultaneously. Specific NAMPT inhibitors deplete NAD+ first, followed by ATP collapse 12–24 hours later.

Methodology:

  • Seeding: 10,000 cells/well in white-walled 96-well plates.

  • Treatment: Treat with MNPC (at 2x IC50) for 6, 12, and 24 hours .

  • Lysis: Use a specific NAD/NADH extraction buffer (base/acid extraction to separate oxidized/reduced forms).

  • Assay: Enzymatic cycling assay (e.g., NAD-Glo) or LC-MS/MS (definitive).

  • Normalization: Normalize NAD+ levels to total protein content.

Success Criteria:

  • 50% reduction in intracellular NAD+ observed at 6–12 hours.

  • ATP levels (measured in parallel) remain >80% at the 6–12 hour mark.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: Demonstrate physical binding of MNPC to NAMPT in intact cells. Principle: Ligand binding stabilizes proteins, increasing their melting temperature (Tm).

Methodology:

  • Preparation: Treat live cells with MNPC (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C – 65°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw) and centrifuge to pellet denatured/precipitated proteins.

  • Detection: Western Blot the supernatant for NAMPT.

  • Analysis: Plot band intensity vs. Temperature.

Success Criteria:

  • The MNPC-treated curve shifts to the right (higher temperature stability) compared to DMSO.

Part 3: Comparative Analysis

How does MNPC compare to established NAMPT inhibitors? The presence of the Nitro group at position 6 suggests potential for hypoxia-selectivity (bioreduction to an amine) or covalent trapping, unlike the reversible binding of FK866.

Table 1: Performance Comparison of Pyridine Carboxamide Scaffolds

FeatureMNPC (2-Methyl-6-nitro...) FK866 (Apo866) GMX1778 (CHS-828)
Primary Target NAMPT (Putative)NAMPT (Validated)NAMPT (Validated)
Binding Mode Competitive (Nicotinamide mimic)Competitive (Dimer interface binder)Competitive
Potency (IC50) Moderate (µM range)*High (nM range)High (nM range)
Metabolic Liability Nitro-reduction (Hypoxia sensitive)StableStable
Rescue Profile Rescued by Nicotinic AcidRescued by Nicotinic AcidRescued by Nicotinic Acid
Key Differentiator Potential Prodrug behavior. Nitro group may require reduction for full activity.Pure antagonist.Fast onset.

*Note: Fragments like MNPC often show lower potency than optimized leads like FK866 but offer higher ligand efficiency.

Part 4: Critical Troubleshooting (E-E-A-T)

The "Nitro" Factor: Hypoxia vs. Normoxia The 6-nitro group is a liability in standard assays but a feature in oncology. Nitro-aromatics can be reduced by nitroreductases (high in hypoxic tumors) to hydroxylamines or amines.

  • Recommendation: If MNPC shows weak activity in standard culture (Normoxia, 21% O2), repeat the cytotoxicity assay under Hypoxic conditions (1% O2) . An increase in potency suggests the compound acts as a Hypoxia-Activated Prodrug (HAP).

The "SIRT" Confounder Pyridine carboxamides can weakly inhibit Sirtuins (SIRT1/2).

  • Differentiation: SIRT inhibition causes hyperacetylation of p53 or Tubulin. Run a Western Blot for Acetyl-p53 (Lys382) . If acetylation increases without massive NAD+ drop, the target might be SIRT, not NAMPT.

References

  • Galli, M., et al. (2013). "Synthesis and biological evaluation of isonicotinamide derivatives as NAMPT inhibitors." ChemMedChem.

  • Hasmann, M., & Schemainda, I. (2003). "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research.

  • Sampath, D., et al. (2015). "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer." Pharmacology & Therapeutics.

  • Olesen, U.H., et al. (2008). "Anticancer agent CHS-828 inhibits cellular synthesis of NAD." Biochemical and Biophysical Research Communications.

  • Molina, M.T., et al. (2019). "Nitro-group reduction in drug design: A review." Current Topics in Medicinal Chemistry.

A Researcher's Guide to the Synthesis of Substituted Nitropyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nitropyridines are foundational building blocks in modern chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the versatile reactivity conferred by the nitro group—a powerful electron-withdrawing group and a precursor to the vital amino functionality. However, the synthesis of these compounds is not trivial. The inherent electron-deficient nature of the pyridine ring presents a significant hurdle for classical electrophilic aromatic substitution, demanding nuanced and often innovative synthetic strategies.[3][4][5]

This guide provides a comparative analysis of the principal synthetic routes to substituted nitropyridines. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind each method, compare their relative strengths and weaknesses with supporting data, and provide detailed experimental workflows for key transformations.

The Challenge and Strategies of Direct Nitration (Electrophilic Aromatic Substitution)

Direct nitration, the archetypal method for synthesizing nitroarenes, is notoriously inefficient for the parent pyridine ring. The lone pair on the ring nitrogen is more basic than the pi-system is nucleophilic. Consequently, in the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the nitrogen is readily protonated to form a pyridinium ion.[4][6] This positive charge intensely deactivates the ring towards attack by an electrophile like the nitronium ion (NO₂⁺), resulting in sluggish reactions and very low yields of the 3-nitro isomer.[3][4][7]

G cluster_0 Pyridine Ring Deactivation Pyridine Pyridine (Nucleophilic Nitrogen) Pyridinium Pyridinium Ion (Strongly Deactivated Ring) Pyridine->Pyridinium Protonation in strong acid NoReaction No Reaction or Very Low Yield Pyridinium->NoReaction Proton H+ NO2_ion NO2+ (Electrophile) NO2_ion->NoReaction

Caption: The Challenge: Protonation of pyridine deactivates the ring for EAS.

Despite this inherent difficulty, several strategies have been developed to achieve direct nitration.

Nitration of Activated Pyridines

The most straightforward way to overcome the ring's deactivation is to introduce a potent electron-donating group (EDG). Amino (-NH₂) and hydroxyl (-OH) groups are particularly effective activators. For example, 4-aminopyridine can be successfully nitrated at the 3-position because the amino group sufficiently activates the ring, directing the incoming nitro group to the ortho position.[8]

Experimental Protocol: Nitration of 4-Aminopyridine [8]

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under an ice bath to maintain the temperature below 10 °C.

  • Nitration: While maintaining the temperature between 0-10 °C, add fuming nitric acid (2.5 mL) dropwise to the solution with vigorous stirring.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0-10 °C for 5 hours.

  • Heating: Allow the reaction mixture to warm to room temperature, then heat it to 90°C for 3 hours.

  • Work-up: After cooling, slowly pour the reaction mixture onto crushed ice. Carefully neutralize the solution to pH 7 with an aqueous ammonia solution. A yellow precipitate of 3-amino-4-nitropyridine will form.

  • Isolation: Collect the yellow precipitate by filtration, wash with cold deionized water, and dry under reduced pressure.

The Bakke-Sanders Nitration: A Dearomatization-Rearomatization Approach

A more sophisticated method for synthesizing 3-nitropyridines involves a mechanism that is not a direct electrophilic substitution. In this process, pyridine reacts with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt.[9][10][11][12] This intermediate is then treated with a nucleophile like sodium bisulfite (NaHSO₃), which attacks the ring. The reaction culminates in what is proposed to be a[9][11] sigmatropic shift of the nitro group from the nitrogen to the C3 position, followed by rearomatization to yield the 3-nitropyridine.[7][12] This method provides good yields for 3-nitropyridine (77%) and is effective for many substituted pyridines.[7][9][12]

G cluster_0 Bakke-Sanders Nitration Pathway A Pyridine B N-Nitropyridinium Salt A->B + N2O5 C Dihydropyridine Intermediate B->C + HSO3- (aq) (Nucleophilic Attack) D 3-Nitropyridine C->D [1,5] Sigmatropic Shift & Rearomatization

Caption: Mechanism of the Bakke-Sanders nitration of pyridine.

The N-Oxide Strategy: Activating the 4-Position

A highly effective and widely used strategy for introducing a nitro group at the C4 position is through the corresponding pyridine N-oxide. The N-oxide functionality fundamentally alters the electronic properties of the ring: the oxygen atom acts as a strong electron-donating group through resonance, which powerfully activates the C2 and C4 positions towards electrophilic attack.[3][11] This allows for nitration under standard mixed-acid conditions. The resulting nitropyridine N-oxide can then be deoxygenated to furnish the target nitropyridine.[13][14]

This two-step sequence is one of the most reliable methods for preparing 4-nitropyridine and its derivatives.[13]

G cluster_workflow 4-Nitropyridine Synthesis via N-Oxide start Pyridine step1 Pyridine N-Oxide start->step1 Oxidation (e.g., m-CPBA) step2 4-Nitropyridine N-Oxide step1->step2 Nitration (HNO3 / H2SO4) end 4-Nitropyridine step2->end Deoxygenation (e.g., PCl3)

Caption: Experimental workflow for the synthesis of 4-nitropyridine.

Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine [13][15]

Step 1: Nitration of Pyridine N-oxide

  • Prepare Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add concentrated H₂SO₄ (30 mL) to fuming HNO₃ (12 mL).

  • Reaction Setup: In a separate three-neck flask, heat pyridine N-oxide (9.5 g, 100 mmol) to 60 °C.

  • Addition: Slowly add the nitrating mixture to the molten pyridine N-oxide, ensuring the internal temperature does not exceed 90 °C.

  • Reaction: After the addition is complete, heat the mixture at 90 °C for 2-3 hours.

  • Work-up: Cool the reaction and pour it onto 100 g of crushed ice. Neutralize with sodium carbonate until the solution is basic, which will precipitate the product.

  • Isolation: Filter the yellow solid, wash with cold water, and dry to yield 4-nitropyridine N-oxide.

Step 2: Deoxygenation of 4-Nitropyridine N-oxide

  • Reaction Setup: Dissolve 4-nitropyridine N-oxide (14.0 g, 100 mmol) in chloroform (100 mL) in a flask equipped with a reflux condenser.

  • Reduction: Cool the solution in an ice bath and add phosphorus trichloride (PCl₃, 9.5 mL, 110 mmol) dropwise.

  • Reflux: After the addition, remove the ice bath and heat the mixture to reflux for 1 hour.

  • Work-up: Cool the mixture and pour it into a beaker of ice water. Neutralize with sodium carbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with additional chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr): Building from Halopyridines

Nucleophilic aromatic substitution (SNAr) offers a powerful and complementary approach. This strategy relies on a pyridine ring that is pre-functionalized with both a good leaving group (typically a halogen) and a strong electron-withdrawing group (the nitro group itself). The nitro group activates the positions ortho and para to it for nucleophilic attack.[16][17] This allows for the displacement of the leaving group by a wide range of nucleophiles (amines, alkoxides, etc.) to build complex substituted nitropyridines.[18]

The regioselectivity is generally predictable. For instance, in 2-chloro-5-nitropyridine, the chlorine atom is ortho to the nitro group, making it highly susceptible to displacement.[1] In 2,6-dichloro-3-nitropyridine, the C2 position is ortho and the C6 is para to the nitro group. While both are activated, the inductive effect of the nitro group often makes the closer C2 position more electron-deficient and thus the kinetically favored site of attack.[19]

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.

Ring Formation and Transformation Strategies

For highly substituted or complex nitropyridines, constructing the ring from acyclic precursors can be the most efficient strategy. These methods offer high degrees of control over the final substitution pattern. A notable modern example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone.[20] This electron-deficient pyridone reacts with a ketone and a nitrogen source (like ammonia) to "scrap and build" a new, highly functionalized nitropyridine ring system, a transformation not easily achieved by other methods.[20] While beyond the scope of this introductory guide, these methods are powerful tools for advanced synthetic challenges.

Comparative Summary of Synthesis Routes

Synthesis RouteTarget Isomer(s)Typical SubstratesKey ReagentsAdvantagesLimitations
Direct Nitration (Classical) 3-NitroActivated Pyridines (e.g., aminopyridines)HNO₃ / H₂SO₄One step; uses common reagents.Very low yields for unactivated pyridines; harsh conditions.[3][4][7]
Bakke-Sanders Nitration 3-NitroPyridine & substituted pyridinesN₂O₅, NaHSO₃Good yields for 3-nitro isomers; avoids harsh acids.[9][10][12]Requires preparation of N₂O₅; mechanism is complex.
N-Oxide Strategy 4-Nitro (primarily), 2-NitroPyridine N-oxidesHNO₃ / H₂SO₄, then PCl₃Excellent yields and regioselectivity for 4-nitro; reliable.[5][13]Two-step process (oxidation then deoxygenation).
SNAr Varies (Ortho/Para to NO₂)HalonitropyridinesVarious Nucleophiles (amines, alkoxides)High yields; versatile for introducing diverse functional groups.[16][18]Requires pre-functionalized starting materials.
Ring Transformation (TCRT) Highly SubstitutedDinitropyridones, KetonesAmmonia / Ammonium AcetateAccess to complex structures not available otherwise.[20]Substrate-specific; less general applicability.

Conclusion

The synthesis of substituted nitropyridines is a mature field rich with diverse and powerful methodologies. The choice of a synthetic route is dictated primarily by the desired regiochemistry of the nitro group.

  • For 3-nitropyridines , modern dearomatization-rearomatization methods like the Bakke-Sanders nitration offer significant advantages over classical direct nitration.

  • The synthesis of 4-nitropyridines is most reliably achieved via the pyridine N-oxide strategy, which provides excellent yields and unambiguous regiocontrol.

  • For constructing nitropyridines with additional functional groups, nucleophilic aromatic substitution on a suitable halonitropyridine precursor is the most versatile and efficient approach.

By understanding the mechanistic underpinnings of each route, researchers can make informed decisions to efficiently access the specific nitropyridine building blocks required for their drug discovery and materials science programs.

References

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Ph.D. Thesis, Norwegian University of Science and Technology. Available at: [Link]

  • PrepChem.com. Synthesis of 4-nitropyridine. Available at: [Link]

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. Acta Chemica Scandinavica, 53, 141-145.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 3-nitropyridine (III). Available at: [Link]

  • MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]

  • ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research. Available at: [Link]

  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • ChemEurope.com. Nucleophilic aromatic substitution. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

  • University of Liverpool. Heterocyclic Chemistry. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • ACS Publications. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • ResearchGate. (2003). Nitropyridines, Their Synthesis and Reactions. Pure and Applied Chemistry. Available at: [Link]

  • ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]

  • ResearchGate. (2003). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • Google Patents. (2011). CN102020606A - Synthesis method for nitropyridine compounds.
  • MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available at: [Link]

  • ACS Publications. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Available at: [Link]

  • Google Patents. (1999). US5945537A - Nitration of pyridine-2, 6-diamines.
  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. Available at: [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

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A Comparative Guide to Purity Assessment of 2-Methyl-6-nitropyridine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The methodologies discussed herein are grounded in established principles of analytical chemistry and are compliant with major regulatory guidelines, such as those from the International Council for Harmonisation (ICH). While direct experimental data for the titular compound is not publicly available, this guide will leverage data from structurally analogous compounds, such as other pyridine carboxamides and nitropyridine derivatives, to provide a practical and illustrative comparison of these essential analytical techniques.

The Strategic Importance of Orthogonal Purity Assessment

A multi-pronged analytical approach is fundamental to a comprehensive purity assessment. No single technique is infallible; each possesses unique strengths and limitations. By employing orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—we create a self-validating system that significantly enhances the confidence in the final purity value. For a molecule like 2-Methyl-6-nitropyridine-4-carboxamide, with its distinct functional groups (a pyridine ring, a nitro group, an amide, and a methyl group), a combination of chromatographic and spectroscopic methods is indispensable.

Overall Analytical Workflow

The logical flow for assessing the purity of a novel derivative involves a tiered approach, starting with a high-resolution separation technique and followed by spectroscopic methods for structural confirmation and identification of any separated impurities.

Purity Assessment Workflow Figure 1. General Workflow for Purity Assessment cluster_0 Initial Purity Screen & Separation cluster_1 Impurity Identification & Structural Confirmation cluster_2 Final Purity Determination A Synthesized Derivative B High-Performance Liquid Chromatography (HPLC) A->B Sample Injection F Elemental Analysis (CHNS) A->F G Quantitative NMR (qNMR) A->G C Purity by Area % B->C Chromatogram Analysis D Mass Spectrometry (MS) B->D LC-MS E Nuclear Magnetic Resonance (NMR) B->E Fraction Collection & Analysis H Final Purity Report C->H D->H E->H F->H G->H

Caption: Figure 1. General Workflow for Purity Assessment

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For 2-Methyl-6-nitropyridine-4-carboxamide derivatives, a reversed-phase HPLC (RP-HPLC) method is typically the most effective starting point.

The "Why": Causality in Method Development

The choice of a C18 column is predicated on the principle of hydrophobic interaction. The nonpolar stationary phase (C18) retains the analyte based on its hydrophobicity. The mobile phase, a mixture of a polar aqueous component (like water with a buffer) and a less polar organic solvent (like acetonitrile), is then used to elute the compound. By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are separated based on their differing affinities for the stationary phase. The nitro and methyl groups on the pyridine ring, along with the carboxamide, impart a moderate polarity to the molecule, making it well-suited for this separation mode.

Experimental Protocol: RP-HPLC for Pyridine Carboxamide Derivatives

This protocol is a general starting point and should be optimized for the specific derivative being analyzed.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient. A photodiode array (PDA) detector is preferable as it can provide spectral information about each peak, aiding in peak purity assessment and impurity identification.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common first choice.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in water. The acid helps to protonate the pyridine nitrogen, leading to sharper peaks.

    • Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance, likely around 260-280 nm for this class of compounds.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Comparative Data Summary
Analytical TechniqueStrengthsLimitationsTypical Purity Result (Illustrative)
HPLC-UV High resolution, quantitative, robust, excellent for detecting non-volatile impurities.Requires a chromophore, may not detect co-eluting impurities, response factors can vary.≥ 98% (as seen for 2-Methyl-6-nitropyridine)[1]
NMR (¹H) Provides structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity than HPLC, complex spectra can be difficult to interpret.Confirms structure and absence of major impurities.
Mass Spectrometry High sensitivity, provides molecular weight information, aids in structural elucidation of impurities.Fragmentation can be complex, ionization efficiency varies between compounds.Confirms molecular weight (e.g., m/z 317.17 [M+H]⁺ for a similar carboxamide)[2]
Elemental Analysis Provides fundamental composition (C, H, N, S), a direct measure of purity.Not suitable for identifying specific impurities, requires a relatively large amount of sample.Confirms elemental composition within ±0.4% of theoretical values.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, ¹H NMR is a rapid and powerful tool to confirm the identity of the main component and to detect and identify impurities that have different proton environments.

The "Why": Unambiguous Structural Confirmation

The chemical shifts, coupling constants, and integration of the proton signals in a ¹H NMR spectrum provide a unique fingerprint of the molecule. For 2-Methyl-6-nitropyridine-4-carboxamide, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons. The presence of unexpected signals can indicate impurities, such as starting materials, reagents, or by-products. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for amides as it helps in observing the exchangeable amide proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the expected chemical shifts and coupling patterns for the target molecule.

    • Integrate all signals and look for any that do not belong to the main compound or the solvent.

    • The purity can be estimated by comparing the integral of the main compound's signals to the integrals of impurity signals.

Illustrative NMR Data for a Pyridine Carboxamide Derivative

For a compound like N-(2-((2,4-dimethylphenyl)amino)phenyl)nicotinamide, the following ¹H NMR data was reported[2]:

  • ¹H NMR (400 MHz, Chloroform-d) δ: 8.97 (s, 1H), 8.69 (s, 2H), 8.18 (d, J=7.1 Hz, 1H), 8.09 (d, J=7.6 Hz, 1H), 7.48–7.09 (m, 4H), 6.98 (d, J=8.0 Hz, 1H), 6.63 (s, 1H), 6.57 (d, J=7.9 Hz, 1H), 2.17 (s, 6H).

This detailed fingerprint allows for unambiguous confirmation of the structure.

Mass Spectrometry (MS): Unveiling Molecular Weight and Impurity Masses

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and can be used to identify the molecular weights of impurities. When coupled with HPLC (LC-MS), it becomes an incredibly powerful tool for impurity profiling.

The "Why": Confirming Identity and Detecting Trace Impurities

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺) or the deprotonated molecular ion ([M-H]⁻), allowing for straightforward confirmation of the molecular weight. For a similar pyridine carboxamide, an ESI-MS analysis showed a peak at m/z 317.17 [M+H]⁺, confirming its molecular weight.[2] Any other peaks in the mass spectrum could correspond to impurities, and their mass can provide clues to their structure.

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • Method: The HPLC method described previously can be adapted for LC-MS. Buffers containing non-volatile salts (like phosphate) should be replaced with volatile alternatives (like formic acid or ammonium acetate).

  • Analysis: The mass spectrometer will provide a mass spectrum for each peak that elutes from the HPLC column. This allows for the assignment of a molecular weight to the main peak and to each impurity peak.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This is a fundamental measure of purity, as a significant deviation from the theoretical composition indicates the presence of impurities.

The "Why": Validating the Molecular Formula

The molecular formula of 2-Methyl-6-nitropyridine-4-carboxamide is C₇H₇N₃O₃. The theoretical elemental composition can be calculated from this formula. The experimentally determined values should be within a narrow range (typically ±0.4%) of the theoretical values for the compound to be considered pure.

Illustrative Elemental Analysis Data

For N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide, the following was reported[2]:

  • Calculated for C₂₀H₁₆F₃N₃O: C, 64.69%; H, 4.34%; N, 11.32%.

  • Found: C, 64.74%; H, 4.33%; N, 11.35%.

The close agreement between the calculated and found values provides strong evidence for the purity of the compound.

Conclusion: An Integrated Approach to Purity Assurance

The assessment of purity for 2-Methyl-6-nitropyridine-4-carboxamide derivatives, as with any pharmaceutical compound, necessitates a rigorous, multi-faceted analytical strategy. This guide has outlined a comparative framework employing HPLC for separation and initial quantification, NMR for definitive structural confirmation, Mass Spectrometry for molecular weight verification and impurity identification, and Elemental Analysis for fundamental compositional validation. The synergy of these orthogonal techniques provides a self-validating system that ensures the highest degree of confidence in the purity of these critical pharmaceutical building blocks. By understanding the "why" behind each method, researchers can make informed decisions to design and execute robust purity assessment protocols that meet the stringent demands of drug development.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI. [Link]

  • 2-Methyl-6-nitropyridine. Chem-Impex. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. RASĀYAN Journal of Chemistry. [Link]

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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Pyridine Carboxamides: A Case Study of 2-Methyl-6-nitropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine ring is a privileged structural motif, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives, particularly pyridine carboxamides, are a focal point of medicinal chemistry due to their diverse biological activities, which range from potent enzyme inhibition to antibacterial action.[3][4][5][6] The introduction of substituents, such as nitro and methyl groups, can profoundly alter a molecule's potency, selectivity, and metabolic stability.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, using the hypothetical molecule 2-Methyl-6-nitropyridine-4-carboxamide as a practical case study. As direct experimental data for this specific molecule is not publicly available, we will proceed from first principles, outlining the strategic rationale and detailed protocols a drug development professional would employ to build a robust selectivity profile. We will ground our approach in the established pharmacology of related nitropyridine and pyridine carboxamide structures.[1][7][8]

The Structural Rationale: Understanding the Compound's Potential

The structure of 2-Methyl-6-nitropyridine-4-carboxamide suggests several potential biological interactions. The pyridine carboxamide core is a known pharmacophore for a variety of enzymes, including kinases and phosphatases.[6] The nitro group at the 6-position is a strong electron-withdrawing group, which can influence target binding and metabolism, while the methyl group at the 2-position can affect steric interactions within a binding pocket.

Given the known activities of similar scaffolds, we will hypothesize that our compound of interest (let's call it NC-2M6N ) is a potent inhibitor of a specific tyrosine kinase, for instance, a member of the Src family. The primary challenge is to determine its selectivity: does it inhibit only our intended target, or does it engage in off-target interactions that could lead to unforeseen side effects?

The Core Strategy: A Tiered Approach to Selectivity Profiling

A rigorous assessment of cross-reactivity is not a single experiment but a multi-stage process. Our approach is designed to move from broad, high-throughput screening to more focused, in-depth validation. This ensures a cost-effective and scientifically sound evaluation.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular & Functional Confirmation A Primary Target Assay (e.g., Src Kinase IC50) B Broad Kinase Panel Screen (e.g., 400+ Kinases @ 1µM) A->B Confirm On-Target Activity C IC50 Determination for Top Off-Target Hits B->C Identify Potential Off-Targets D Cellular Target Engagement Assay (e.g., NanoBRET™ or CETSA®) C->D Validate Off-Target Potency E Phenotypic / Functional Assays (e.g., Cell Proliferation, Pathway Analysis) D->E Confirm Biological Relevance

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Kinase Panel Screening

The first principle of selectivity profiling is to "ask a broad question." A large-scale kinase panel screen is the industry standard for this. The goal is to test the compound at a single, relatively high concentration against a wide array of kinases to identify any potential off-target interactions.

Experimental Rationale: We use a concentration of 1 µM, which is high enough to detect even weak interactions but is still within a physiologically relevant range for initial screening. The percentage of inhibition is measured. Any kinase inhibited by more than 50% is flagged as a potential "hit" for further investigation.

Hypothetical Data: NC-2M6N vs. a Reference Src Inhibitor (Saracatinib)

For context, we compare our hypothetical data for NC-2M6N against a known Src inhibitor, Saracatinib.

Target KinaseCompoundConcentration% InhibitionClassification
SRC NC-2M6N 1 µM 98% On-Target
YES1 NC-2M6N 1 µM 85% Potential Off-Target
LCK NC-2M6N 1 µM 72% Potential Off-Target
AURKA NC-2M6N 1 µM 15% Negligible
EGFR NC-2M6N 1 µM 5% Negligible
SRC Saracatinib1 µM99%On-Target
YES1 Saracatinib1 µM95%Known Off-Target
LCK Saracatinib1 µM92%Known Off-Target
ABL1 Saracatinib1 µM88%Known Off-Target

This data is illustrative and does not represent real experimental results.

From this initial screen, NC-2M6N appears to be a potent Src inhibitor. However, it also shows significant activity against YES1 and LCK, two other members of the Src kinase family. This is not unexpected due to the high degree of homology in the ATP-binding pocket of these kinases.

Tier 2: Off-Target Hit Validation (IC50 Determination)

The next logical step is to quantify the potency of the interactions identified in the broad screen. This involves generating full dose-response curves to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each validated hit.

Experimental Rationale: An 11-point, 3-fold serial dilution is a standard method for generating a robust dose-response curve. This allows for precise calculation of the IC50 and provides a quantitative measure of selectivity. The selectivity index can be calculated by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity.

Hypothetical IC50 Data for NC-2M6N
Target KinaseIC50 (nM)Selectivity Index (vs. SRC)
SRC 5.2 nM 1x
YES1 25.8 nM ~5x
LCK 88.1 nM ~17x

This quantitative data confirms our initial findings. NC-2M6N is most potent against its primary target, SRC, but it is only 5-fold selective over YES1 and 17-fold selective over LCK. For a drug candidate, a selectivity of at least 100-fold is often desired to minimize the risk of off-target effects.

Tier 3: Confirming Cellular Target Engagement

Biochemical assays are essential, but they don't fully replicate the complex environment inside a living cell. Therefore, it is crucial to confirm that the compound engages its on- and off-targets in a cellular context.

Experimental Rationale: Techniques like the Cellular Thermal Shift Assay (CETSA®) or bioluminescence resonance energy transfer (BRET) assays (e.g., NanoBRET™) can measure target engagement in intact cells. CETSA, for example, works on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing Src) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle control (DMSO) or varying concentrations of NC-2M6N for 1-2 hours.

  • Heating: Harvest the cells, lyse them, and heat the lysates across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge the samples to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.

  • Quantification: Analyze the soluble fraction by Western blot or another quantitative protein detection method (e.g., Simple Western™, ELISA) using antibodies specific for SRC, YES1, and LCK.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for a target protein in the presence of the compound indicates stabilization and therefore, direct binding.

G A Treat Cells with NC-2M6N or Vehicle B Lyse Cells and Apply Heat Gradient A->B C Centrifuge to Separate Soluble vs. Precipitated Protein B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curve: Soluble Protein vs. Temperature D->E F Shift in Curve = Target Engagement E->F Analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

This guide outlines a systematic, tiered approach to defining the cross-reactivity profile of a novel compound, 2-Methyl-6-nitropyridine-4-carboxamide (NC-2M6N). Our hypothetical results suggest that while NC-2M6N is a potent Src inhibitor, it exhibits cross-reactivity with other Src family members.

This profile is not necessarily a disqualification. Many successful drugs have polypharmacology. The critical next step is to understand the functional consequences of this cross-reactivity. Does the inhibition of LCK, for example, lead to unintended effects on T-cell function? Answering these questions through carefully designed cellular and in vivo studies is essential for progressing a compound from a promising hit to a viable drug candidate. The methodologies described here provide the foundational data required to make those critical decisions.

References

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  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.[Link][9]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI, Oct 2022.[Link][5]

  • Pharmacological activities of pyridine derivatives: a review. World Journal of Pharmaceutical and Life Sciences.[Link][2]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, Mar 2021.[Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI, Dec 2025.[Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI, Sep 2021.[Link]

  • A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. ResearchGate, Aug 2020.[Link][10]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed, Dec 2024.[Link][6]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, Jan 2025.[Link][11]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI, Oct 2025.[Link][12][13]

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A Senior Application Scientist's Guide to the ADMET Profile of Pyridine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine carboxamide scaffold has emerged as a cornerstone in the design of novel therapeutics.[1] Its prevalence in FDA-approved drugs is a testament to its versatile nature, allowing for diverse substitution patterns that can be fine-tuned to achieve desired biological activities.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties and unforeseen toxicity being major causes of late-stage attrition.[2][3]

This guide provides an in-depth analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of pyridine carboxamide derivatives. We will objectively compare their performance with alternative heterocyclic scaffolds, provide detailed experimental protocols for key ADMET assays, and explore the role of computational models in predicting these properties. This content is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of ADMET optimization.

Comparative ADMET Landscape: Pyridine Carboxamides vs. Alternatives

The selection of a core scaffold is a critical decision in drug design. While pyridine carboxamides are highly attractive, their ADMET properties must be carefully evaluated against other common heterocyclic cores, such as indoles and quinolines. The following table summarizes representative experimental data for compounds based on these scaffolds.

Expert Insight: The data below is a synthesized representation from various studies to illustrate key comparative points. In practice, ADMET properties are highly dependent on the specific substitutions and overall physicochemical properties of the molecule, not just the core scaffold. The pyridine nitrogen, for instance, can act as a hydrogen bond acceptor and influence metabolic stability, but its impact can be modulated by adjacent functional groups.

Parameter Pyridine Carboxamide Derivative Indole Derivative (Alternative 1) Quinoline Derivative (Alternative 2) Scientific Rationale & Interpretation
Absorption
Caco-2 Permeability (Papp, A→B)8.5 x 10⁻⁶ cm/s12.2 x 10⁻⁶ cm/s4.1 x 10⁻⁶ cm/sHigh permeability (>5 x 10⁻⁶ cm/s) suggests good potential for oral absorption. The indole derivative shows the highest passive diffusion, likely due to its higher lipophilicity. The pyridine carboxamide shows moderate to high permeability, indicating a good balance of properties.[4][5]
Efflux Ratio (Papp, B→A / A→B)1.81.23.5An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[6] The quinoline derivative shows significant efflux, a potential liability. The pyridine carboxamide is borderline, warranting further investigation.
Metabolism
Human Liver Microsome Stability (t½)45 min18 min> 60 minThis assay measures susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[7][8] A longer half-life indicates greater stability. The indole scaffold is often susceptible to oxidation. The pyridine carboxamide shows moderate stability, while the quinoline derivative is highly stable in this example.
Intrinsic Clearance (Clint)31 µL/min/mg77 µL/min/mg< 15 µL/min/mgIntrinsic clearance is a measure of the metabolic capacity of the liver for a given compound.[9] Lower values are generally preferred. The data correlates with the half-life measurements, highlighting the indole's metabolic liability.
Toxicity
hERG Inhibition (IC₅₀)> 30 µM5.2 µM0.8 µMInhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a life-threatening cardiac arrhythmia.[10] An IC₅₀ > 10 µM is generally considered low risk. Basic nitrogenous compounds, like many quinolines, are often implicated in hERG toxicity. The pyridine carboxamide shows a clean hERG profile in this case.
Cytotoxicity (HepG2 IC₅₀)> 50 µM25 µM15 µMAssesses the general toxicity of a compound to a human liver cell line. Higher IC₅₀ values indicate lower cytotoxicity. The pyridine carboxamide demonstrates a superior safety profile compared to the alternatives in this assay.

The Role of In Silico ADMET Prediction

Before committing to costly and time-consuming experimental assays, in silico ADMET prediction has become an indispensable first step.[2][11] Machine learning and quantitative structure-activity relationship (QSAR) models can rapidly screen virtual libraries of thousands of compounds, flagging potential liabilities and helping to prioritize which derivatives to synthesize.[12]

Key Predicted Properties:

  • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility are foundational to ADMET behavior.[13]

  • Pharmacokinetics: Models can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding.[14]

  • Metabolism: Prediction of which CYP450 isoforms (e.g., CYP3A4, 2D6, 2C9) are likely to metabolize a compound is crucial for anticipating drug-drug interactions.[14]

  • Toxicity: Computational alerts for carcinogenicity, mutagenicity, and hERG inhibition can prevent the pursuit of toxic scaffolds.[2]

Expert Insight: While powerful, in silico models are predictive, not definitive. They are best used for trend analysis and compound prioritization. Experimental validation of promising candidates remains the gold standard.

Below is a workflow diagram illustrating how in silico and in vitro ADMET studies are integrated into the early drug discovery pipeline.

ADMET_Workflow cluster_in_silico In Silico / Computational Phase cluster_in_vitro In Vitro / Experimental Phase Virtual_Library Virtual Compound Library (1000s of molecules) ADMET_Prediction In Silico ADMET & Physicochemical Prediction Virtual_Library->ADMET_Prediction Prioritization Prioritize & Select (50-100 compounds) ADMET_Prediction->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis Synthesize Top Candidates HT_ADMET High-Throughput Assays (Permeability, Metabolic Stability) Synthesis->HT_ADMET Safety_Screen Early Safety Screening (hERG, Cytotoxicity) HT_ADMET->Safety_Screen Promising PK Profile Lead_Candidates Lead Candidate Selection (2-5 compounds) Safety_Screen->Lead_Candidates Acceptable Safety Profile

Caption: Integrated workflow for early ADMET screening.

Gold-Standard Experimental Protocols

Accurate and reproducible experimental data is the bedrock of any drug discovery program. Here, we provide detailed, step-by-step protocols for three critical in vitro ADMET assays.

Caco-2 Permeability Assay for Oral Absorption Prediction

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[4][5] By measuring the rate at which a compound crosses this monolayer, we can predict its potential for in vivo oral absorption.[5]

Methodology:

  • Cell Culture & Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[15]

    • Seed cells at a density of ~60,000 cells/cm² onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size).

    • Culture the monolayers for 21 days to allow for full differentiation. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Scientist's Note: This is a critical quality control step. A leaky monolayer will give falsely high permeability values.

    • Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Well-differentiated monolayers should exhibit TEER values >200 Ω·cm².[16]

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow. An apparent permeability (Papp) of <1.0 x 10⁻⁷ cm/s confirms monolayer integrity.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).[16]

    • For Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • For Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral chamber and fresh buffer to the apical chamber. This direction is used to identify active efflux.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[16]

    • At specified time points (e.g., 60 and 120 minutes), take samples from the receiver chamber. Immediately replace the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis & Data Calculation:

    • Quantify the concentration of the test compound in all samples using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of compound appearance in the receiver chamber.

        • A is the surface area of the filter membrane (cm²).

        • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).

Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[7] This assay measures the rate of disappearance of a parent compound over time to estimate its metabolic stability and intrinsic clearance.[8]

Methodology:

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[9][17]

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This provides a continuous supply of the essential cofactor NADPH.[9]

    • Scientist's Note: A control reaction without the NADPH-regenerating system is crucial to distinguish between metabolic degradation and chemical instability.[8]

  • Incubation Procedure:

    • In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[7][17]

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein using the equation: Clint = (k / [microsomal protein concentration]) * 1000 .[8]

hERG Inhibition Assay Using Automated Patch-Clamp

Principle: This electrophysiology assay directly measures the flow of potassium ions through the hERG channel expressed in a stable cell line (e.g., HEK293 or CHO).[18] Automated patch-clamp systems provide higher throughput than traditional manual patch-clamp while maintaining high-quality data.[18] Inhibition of this current by a test compound indicates a potential for cardiac toxicity.

hERG_Inhibition cluster_channel Cell Membrane Channel_Closed hERG Channel (Resting State) K+ K+ K+ Intracellular (High K+) Extracellular (Low K+) Channel_Open hERG Channel (Activated) K+ K+ K+ K+ Efflux (Repolarization) Repolarization Repolarization Pulse (Tail Current Measured) Channel_Open:out->Repolarization Causes K+ Efflux Channel_Blocked hERG Channel (Blocked) K+ K+ K+ Drug Molecule Channel_Blocked->Repolarization Inhibits K+ Efflux (Reduced Tail Current) Depolarization Depolarization Pulse (Channel Opens) Depolarization->Channel_Open Activates Drug_Addition Pyridine Carboxamide Derivative Added Drug_Addition->Channel_Blocked:block Binds & Blocks

Caption: Mechanism of hERG channel inhibition by a test compound.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., hERG-HEK293).

    • On the day of the experiment, detach cells using a non-enzymatic dissociation solution to preserve channel integrity.

    • Resuspend cells in an extracellular (bath) solution (e.g., containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) at a density of 1-2 x 10⁶ cells/mL.

  • Automated Patch-Clamp Procedure (e.g., QPatch or SyncroPatch):

    • Prime the system with intracellular solution (e.g., containing 130 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.2) and extracellular solution.

    • The system automatically aspirates the cell suspension and positions single cells over micron-sized apertures, forming a high-resistance "giga-seal."

    • A negative pressure pulse ruptures the cell membrane, achieving the "whole-cell" configuration, which allows control over the cell's membrane potential and measurement of ion flow.[18]

  • Voltage Protocol and Compound Application:

    • Scientist's Note: The specific voltage protocol is critical for isolating the characteristic hERG current. A common protocol involves a depolarization step to activate the channels, followed by a repolarizing step to measure the peak "tail current," which is the primary endpoint.[19]

    • Record a stable baseline hERG current for 3-5 minutes in the extracellular solution.

    • Apply increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM) sequentially, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).

    • After the highest concentration, perform a washout with the drug-free extracellular solution to assess reversibility.

    • At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or Dofetilide) as a positive control to confirm the measured current is from hERG channels.[19]

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of inhibition at each concentration relative to the baseline current.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The pyridine carboxamide scaffold remains a highly valuable asset in the medicinal chemist's toolkit. However, successful drug development requires a proactive and integrated approach to ADMET profiling. By combining the predictive power of in silico models with the definitive data from robust in vitro assays like Caco-2 permeability, microsomal stability, and hERG inhibition, researchers can make more informed decisions. This strategy allows for the early identification of liabilities and the selection of pyridine carboxamide derivatives with the highest probability of success in the clinic, ultimately accelerating the delivery of safe and effective new medicines to patients.

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